DL-Adrenaline
Description
Historical Context of Adrenaline Discovery and Early Research
The history of adrenaline research is a significant chapter in the development of physiology, biochemistry, and pharmacology. The adrenal glands, though anatomically described as early as 1564 by Bartolomeo Eustachio, remained a mystery regarding their function for centuries. nih.govgavinpublishers.com Early in the 19th century, clinical observations began to hint at their importance, notably with Thomas Addison's description in 1855 of a syndrome linked to damaged adrenal glands. nih.govserious-science.org
A crucial step was taken in 1895 when English physiologists George Oliver and Edward Albert Schäfer observed that injecting an extract from the adrenal medulla into animals caused an increase in blood pressure and heart rate. nih.govbritannica.comwjoes.comacs.org This demonstrated the presence of a potent, physiologically active substance within the adrenal glands. This discovery spurred a race among scientists to isolate and purify this active principle. serious-science.org
John Jacob Abel, considered the father of modern pharmacology, was one of the first to publish findings on isolating a substance from adrenal glands in 1897, which he named epinephrine (B1671497). wikipedia.orgebsco.com However, Abel's preparation was later found to be an impure benzoyl derivative. gavinpublishers.comwjoes.comacs.org The successful isolation and purification of the hormone in crystalline form was achieved by Japanese chemist Jokichi Takamine in 1901, who named it adrenaline. serious-science.orgacs.orgwikipedia.orgebsco.com Working independently, Thomas Aldrich also purified adrenaline around the same time. wikipedia.org Takamine's success was notable, especially given the competition from established scientists. wjoes.comacs.org
The chemical structure of adrenaline was later determined, and its synthesis in the laboratory was independently achieved by Friedrich Stolz and Henry Drysdale Dakin in 1904. britannica.comwikipedia.org Stolz synthesized adrenaline from its ketone form, adrenalone. wikipedia.org This laboratory synthesis was particularly significant as it often yielded a racemic mixture, DL-adrenaline, which had different properties compared to the naturally occurring L-enantiomer. nih.gov
Nomenclature and Chemical Identity in Academic Literature
The nomenclature surrounding adrenaline has a historical duality, with both "adrenaline" and "epinephrine" being used. John Jacob Abel initially used the term "epinephrine" for his preparation, while Jokichi Takamine coined the term "adrenaline" for the pure, crystalline substance he isolated. wikipedia.orgebsco.com The term "Adrenalin" was also trademarked by Parke, Davis & Company. gavinpublishers.com This difference in terminology persisted, reflecting the independent discoveries and the subsequent commercial aspects.
Chemically, adrenaline has the molecular formula C9H13NO3. nih.govwikipedia.org It is a catecholamine, synthesized from the amino acids phenylalanine and tyrosine. ebsco.com The compound possesses a chiral center, leading to the existence of two stereoisomers: L-(-)-adrenaline and D-(+)-adrenaline. wikipedia.orgnih.gov Naturally occurring adrenaline in the body is the levorotatory L-(-)-enantiomer. nih.gov
This compound, or racepinephrine, refers to the synthetic racemic mixture containing equimolar amounts of both the (R)- and (S)-enantiomers (which correspond to the D-(+) and L-(-) forms, respectively, based on older nomenclature conventions). nih.gov The synthesis of adrenaline in the laboratory often produced this racemic mixture. nih.gov
Research into the biological activity of the different stereoisomers revealed significant differences. Arthur Robertson Cushny demonstrated in 1908 that (-)-adrenaline was considerably more potent as a vasoconstrictor than the racemic (±)-form, laying early groundwork for the field of stereopharmacology, which studies the biological relationships of optical isomers. wikipedia.org This highlighted the importance of stereochemistry in the interaction of compounds with biological systems, such as adrenergic receptors. researchgate.netslideshare.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-10-5-9(13)6-2-3-7(11)8(12)4-6/h2-4,9-13H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTWMZQNUQWSLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC(=C(C=C1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858965 | |
| Record name | (+/-)-Adrenaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Soluble | |
| Record name | Racepinephrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11124 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
329-65-7 | |
| Record name | (±)-Adrenaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=329-65-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Racepinephrine [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000329657 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Racepinephrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11124 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (+/-)-Adrenaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RACEPINEPHRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GR0L9S3J0F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Oxidized-adrenal-ferredoxin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0062515 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Stereochemistry and Enantiomeric Considerations in Dl Adrenaline Research
Stereoisomerism and Enantiopure L-Adrenaline vs. DL-Adrenaline
Adrenaline possesses one chiral center, specifically the carbon atom bearing the hydroxyl group and the methylaminoethyl substituent. This chiral center allows for the existence of two enantiomers, which are non-superimposable mirror images of each other. These are designated as the (R)- and (S)-configurations based on the Cahn-Ingold-Prelog priority rules. wikipedia.org
Naturally occurring adrenaline is the levorotatory L-isomer, which has the (R)-configuration. fishersci.iefishersci.caherts.ac.uktransopharm.com This is often referred to as (R)-(-)-adrenaline. transopharm.comnih.gov this compound, in contrast, is a racemic mixture, meaning it contains an equimolar combination of both the (R)-(-) and (S)-(+) enantiomers. wikipedia.orgnih.gov While the chemical formula (C9H13NO3) and molecular weight (183.207 g/mol ) are the same for both enantiomers and the racemic mixture, their three-dimensional structures are distinct. wikipedia.orgfishersci.cafishersci.at
The key difference lies in their effect on plane-polarized light and, more significantly, their biological activity. L-Adrenaline is the biologically active form responsible for the characteristic physiological effects associated with adrenaline. transopharm.com D-Adrenaline, the other component of the racemic mixture, is significantly less pharmacologically active. transopharm.commellonpharm.com
Impact of Stereochemistry on Adrenergic Receptor Binding and Selectivity
The stereochemistry of adrenaline profoundly impacts its interaction with adrenergic receptors. Adrenergic receptors are G protein-coupled receptors (GPCRs) that mediate the actions of adrenaline and noradrenaline. nih.gov These receptors are classified into alpha (α) and beta (β) subtypes, with further subdivisions (α1A, α1B, α1D, α2A, α2B, α2C, β1, β2, β3). nih.govnih.gov The binding of a ligand to an adrenergic receptor is a highly specific process influenced by the three-dimensional structure of both the ligand and the receptor binding site. researchgate.netmdpi.com
Research has consistently shown that the L-enantiomer of adrenaline is substantially more potent than the D-enantiomer in activating adrenergic receptors. transopharm.comacademie-sciences.fr The (R)-configuration of L-Adrenaline facilitates a more favorable fit and interaction with the binding pockets of these receptors, leading to a more robust biological response. researchgate.net For instance, R-Epinephrine has been reported to be approximately 15 to 40 times more pharmacologically active than its S-enantiomer (D-Adrenaline). transopharm.com This difference in activity is attributed to specific interactions between the chiral center of L-Adrenaline and key amino acid residues within the receptor binding site. researchgate.netmdpi.com
Studies investigating adrenergic receptor binding often highlight the stereoselectivity of these interactions. The specific arrangement of functional groups around the chiral center in L-Adrenaline allows for crucial interactions, such as hydrogen bonding with specific amino acid residues in the receptor binding site, which are less effectively formed by the D-enantiomer due to its inverted stereochemistry. mdpi.com
Enantioselective Synthesis and Separation Methodologies for Adrenaline Isomers
The significant difference in biological activity between the enantiomers of adrenaline necessitates methods for obtaining enantiopure L-Adrenaline or for analyzing the enantiomeric composition of this compound. Traditionally, this compound has been produced by non-stereoselective synthesis, resulting in a racemic mixture. google.com Obtaining enantiopure L-Adrenaline from this mixture requires subsequent separation of the enantiomers, a process known as chiral resolution. google.comchiralpedia.com
One historical approach to separating adrenaline enantiomers involved the formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differences in solubility and crystallization. google.comchiralpedia.com After separation, the pure enantiomer can be recovered. chiralpedia.com However, this method can be complex and may result in the loss of the less desired enantiomer. google.com
More modern approaches for obtaining enantiopure adrenaline or determining enantiomeric purity focus on enantioselective synthesis and advanced separation techniques, particularly chromatography. wikipedia.orggoogle.comchiralpedia.comacademicstrive.com Enantioselective synthesis methods aim to produce predominantly one enantiomer directly during the synthesis process, often employing chiral catalysts or biocatalysis. google.comwikipedia.orggoogle.comresearchgate.net For example, asymmetric hydrogenation using chiral catalysts has been explored for the stereoselective production of L-Adrenaline. wikipedia.orggoogle.com Biological asymmetric transformation methods utilizing enzymes like alcohol dehydrogenase have also been investigated for their specificity and potential for high purity R-adrenaline production. google.com
Chromatographic techniques, especially High-Performance Liquid Chromatography (HPLC), are widely used for the analysis and separation of adrenaline enantiomers. chiralpedia.comacademicstrive.comnih.gov Chiral stationary phases (CSPs) are central to direct chromatographic separation, allowing enantiomers to be separated based on their differential interactions with the chiral environment of the stationary phase. chiralpedia.comacademicstrive.comjocpr.commdpi.com Alternatively, indirect methods involve derivatizing the enantiomers with a chiral reagent to form diastereomers, which can then be separated on an achiral stationary phase. academicstrive.comjocpr.com HPLC with chiral columns is considered efficient for obtaining enantiopure forms without derivatization. academicstrive.com The development of sensitive detection methods, such as circular dichroism (CD) detection coupled with HPLC, allows for the determination of enantiomeric purity even in complex mixtures. nih.gov
These advanced methodologies are crucial for ensuring the quality and purity of L-Adrenaline for research and potential therapeutic use, as well as for characterizing the enantiomeric composition of this compound.
Biological and Physiological Research on Dl Adrenaline
Mechanisms of Action at Adrenergic Receptors
DL-Adrenaline, through its L-epinephrine component, acts as a nonselective agonist for all major subtypes of adrenergic receptors: alpha (α1 and α2) and beta (β1, β2, and β3) wikipedia.orglibretexts.orgnih.govwikipedia.org. These receptors are G protein-coupled receptors (GPCRs), and their activation by ligand binding initiates intracellular signaling pathways wikipedia.orglibretexts.orgnih.govidw-online.delibretexts.org. The specific cellular response is dependent on the type and subtype of adrenergic receptor expressed in a particular tissue wikipedia.orgwikipedia.org.
Alpha-Adrenergic Receptor Subtype Interactions (α1, α2)
Alpha-adrenergic receptors are further divided into α1 and α2 subtypes, each mediating distinct cellular responses upon activation by agonists like the L-isomer of this compound wikipedia.orglibretexts.orgnih.gov.
α1-Adrenergic Receptors: Activation of α1 receptors primarily couples to Gq proteins wikipedia.orglibretexts.orgnih.gov. This coupling leads to the activation of the phospholipase C (PLC) pathway, resulting in an increase in intracellular calcium ion concentration wikipedia.orglibretexts.orgnih.govwikipedia.org. This rise in intracellular calcium is a key mediator of many α1-mediated effects, notably smooth muscle contraction, such as the vasoconstriction observed in many vascular beds wikipedia.orglibretexts.orgnih.govwikipedia.org.
α2-Adrenergic Receptors: α2 receptors are typically coupled to Gi proteins wikipedia.orglibretexts.orgwikipedia.orgnih.govebi.ac.uk. Activation of Gi proteins leads to the inhibition of adenylyl cyclase activity, resulting in a decrease in the production of cyclic adenosine (B11128) monophosphate (cAMP) wikipedia.orglibretexts.orgwikipedia.orgnih.govebi.ac.uk. α2 receptors are often found on presynaptic nerve terminals, where their activation inhibits the release of neurotransmitters like norepinephrine (B1679862), serving as a negative feedback mechanism wikipedia.orgebi.ac.uk. Postsynaptic α2 receptors can also mediate smooth muscle contraction and platelet aggregation wikipedia.orgebi.ac.uk. There are three main subtypes of α2 receptors: α2A, α2B, and α2C wikipedia.orgebi.ac.uk.
Beta-Adrenergic Receptor Subtype Interactions (β1, β2, β3)
Beta-adrenergic receptors are classified into β1, β2, and β3 subtypes, which primarily couple to Gs proteins wikipedia.orglibretexts.orgnih.govwikipedia.org. Activation of Gs proteins stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels wikipedia.orglibretexts.orgnih.govwikipedia.orgsavemyexams.comnih.gov.
β1-Adrenergic Receptors: β1 receptors are prominently found in the heart, as well as in the kidney and fat cells nih.gov. Activation of cardiac β1 receptors by the L-isomer of this compound increases heart rate (chronotropy) and the force of contraction (inotropy) wikipedia.orglibretexts.orgnih.govwikipedia.orgnih.gov. β1 receptors bind epinephrine (B1671497) and norepinephrine with approximately equal affinity uniprot.orgwikipedia.orgdrugbank.com.
β2-Adrenergic Receptors: β2 receptors are widely distributed, including in the smooth muscle of airways, blood vessels, and skeletal muscle wikipedia.orglibretexts.orgwikipedia.orgnih.gov. Activation of β2 receptors causes smooth muscle relaxation, leading to bronchodilation and vasodilation in certain vascular beds wikipedia.orglibretexts.orgwikipedia.orgnih.gov. β2 receptor activation also plays a significant role in metabolic processes like glycogenolysis in the liver and muscle, increasing blood glucose levels wikipedia.orgbioscientifica.com. Epinephrine generally has a higher affinity for β2 receptors compared to norepinephrine nih.govuniprot.org.
β3-Adrenergic Receptors: β3 receptors are found in adipose tissue and play a role in lipolysis, the breakdown of fats wikipedia.orgbioscientifica.com. Activation of β3 receptors contributes to the metabolic effects of adrenaline wikipedia.orgbioscientifica.com.
The affinity of the L-isomer of this compound for different adrenergic receptor subtypes can be dose-dependent; lower concentrations tend to preferentially activate β receptors, while higher concentrations increasingly engage α receptors wikipedia.orglibretexts.orgnih.gov.
Here is a summary of the primary coupling and effects of adrenergic receptor subtypes activated by this compound (via its L-isomer):
| Receptor Subtype | Primary G Protein Coupling | Key Downstream Effectors | Primary Physiological Responses |
| α1 | Gq | Phospholipase C, IP3, DAG, Ca2+ | Smooth muscle contraction (e.g., vasoconstriction) |
| α2 | Gi | Inhibition of Adenylyl Cyclase, ↓ cAMP | Inhibition of neurotransmitter release, smooth muscle contraction |
| β1 | Gs | Adenylyl Cyclase, ↑ cAMP, PKA | Increased heart rate and contractility |
| β2 | Gs | Adenylyl Cyclase, ↑ cAMP, PKA | Smooth muscle relaxation (e.g., bronchodilation), Glycogenolysis |
| β3 | Gs | Adenylyl Cyclase, ↑ cAMP, PKA | Lipolysis |
G-Protein Coupled Receptor (GPCR) Signaling Cascades
Adrenergic receptors belong to the superfamily of GPCRs, which are characterized by their seven transmembrane domains wikipedia.orglibretexts.orgnih.govidw-online.delibretexts.org. Upon binding of an agonist like the L-isomer of this compound, the receptor undergoes a conformational change that facilitates interaction with heterotrimeric G proteins located on the inner surface of the plasma membrane idw-online.delibretexts.orgnih.govnih.gov. This interaction promotes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gα subunit from the Gβγ dimer libretexts.orgnih.govnih.gov. Both the activated Gα subunit and the Gβγ dimer can then interact with various effector molecules, initiating intracellular signaling cascades nih.govnih.gov.
The adenylyl cyclase/cAMP/PKA pathway is a major signaling cascade modulated by adrenergic receptors, particularly the beta subtypes wikipedia.orgsavemyexams.comnih.govnih.govwikipedia.orgbioscientifica.comlibretexts.orgkhanacademy.orgnih.gov. Activation of β1, β2, and β3 receptors leads to the activation of Gs proteins wikipedia.orglibretexts.orgnih.govwikipedia.org. The activated Gsα subunit directly stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP) wikipedia.orgsavemyexams.comnih.govnih.govlibretexts.orgkhanacademy.orgnih.gov. The resulting increase in intracellular cAMP concentration serves as a second messenger savemyexams.comnih.govlibretexts.orgkhanacademy.org. cAMP primarily exerts its effects by activating Protein Kinase A (PKA), also known as cAMP-dependent protein kinase savemyexams.comnih.govlibretexts.orgkhanacademy.org. Active PKA then phosphorylates a variety of target proteins within the cell, altering their activity and leading to diverse physiological responses, such as increased cardiac contractility, smooth muscle relaxation, and metabolic changes wikipedia.orgsavemyexams.comnih.govbioscientifica.comnih.gov.
Conversely, activation of α2-adrenergic receptors, which are coupled to Gi proteins, inhibits adenylyl cyclase activity wikipedia.orglibretexts.orgwikipedia.orgnih.govebi.ac.uk. This inhibition leads to a decrease in intracellular cAMP levels, counteracting the effects mediated by Gs-coupled receptors wikipedia.orglibretexts.orgwikipedia.orgnih.govebi.ac.uk.
The phospholipase C (PLC) pathway is primarily activated by α1-adrenergic receptors, which are coupled to Gq proteins wikipedia.orglibretexts.orgnih.govwikipedia.org. Activation of Gq stimulates the enzyme phospholipase C libretexts.orgnih.govwikipedia.orglibretexts.orgresearchgate.netaklectures.comnih.govnih.gov. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a phospholipid in the cell membrane, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) libretexts.orgresearchgate.netaklectures.comnih.gov. IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, a major intracellular calcium store libretexts.orgaklectures.comnih.govnih.gov. This binding triggers the release of stored calcium ions into the cytosol, significantly increasing intracellular calcium concentration wikipedia.orglibretexts.orgaklectures.comnih.gov. DAG remains in the plasma membrane and, along with calcium, activates Protein Kinase C (PKC) libretexts.orgaklectures.comnih.gov. PKC then phosphorylates various cellular proteins, contributing to the downstream effects of α1 receptor activation, such as smooth muscle contraction libretexts.orgwikipedia.org.
Beyond coupling to G proteins, activated and phosphorylated adrenergic receptors, particularly the β2 subtype, can also interact with β-arrestins acs.orgelifesciences.orgmdpi.comnih.govpnas.org. Beta-arrestins were initially identified for their role in desensitizing GPCR signaling by physically uncoupling the receptor from G proteins and promoting receptor internalization via clathrin-coated pits acs.orgelifesciences.orgmdpi.comnih.govpnas.org. This process is often initiated by phosphorylation of the activated receptor by G protein-coupled receptor kinases (GRKs) acs.orgmdpi.comnih.gov.
However, research has revealed that β-arrestins are not merely terminators of G protein signaling but also act as versatile adaptor proteins and scaffolds for initiating distinct signaling pathways acs.orgmdpi.comnih.govpnas.org. They can recruit and organize various signaling molecules, including components of mitogen-activated protein kinase (MAPK) cascades, such as ERK, JNK, and p38 acs.orgmdpi.comnih.govpnas.org. These β-arrestin-dependent pathways can operate independently of G protein activation and contribute to a wide range of cellular processes nih.gov. Furthermore, β-arrestins can influence cAMP levels by recruiting phosphodiesterases, enzymes that degrade cAMP mdpi.comnih.gov. This highlights the complex and multifaceted nature of adrenergic receptor signaling, involving both G protein-dependent and β-arrestin-dependent mechanisms.
Summary of Signaling Pathways Activated by Adrenergic Receptors:
| Receptor Subtype | Primary G Protein | Main Effector Enzyme | Second Messengers Involved | Key Downstream Kinase | Primary Cellular Outcome |
| α1 | Gq | Phospholipase C (PLC) | IP3, DAG, Ca2+ | PKC | Increased intracellular Ca2+, Smooth muscle contraction |
| α2 | Gi | Adenylyl Cyclase (Inhibition) | ↓ cAMP | ↓ PKA | Decreased cAMP levels, Inhibition of neurotransmitter release |
| β1, β2, β3 | Gs | Adenylyl Cyclase (Activation) | ↑ cAMP | PKA | Increased cAMP levels, diverse phosphorylation events |
| All (upon activation/phosphorylation) | N/A | N/A | β-arrestins (scaffolding) | MAPKs, others | Receptor desensitization, internalization, G-protein-independent signaling |
Data Table: Adrenergic Receptor Subtype Coupling and Primary Effects (Mediated by L-Epinephrine component of this compound)
| Receptor Subtype | Primary G Protein Coupling | Effect on Adenylyl Cyclase | Effect on cAMP Levels | Effect on Phospholipase C | Effect on Intracellular Ca2+ | Primary Physiological Response Examples |
| α1 | Gq | No direct effect | No direct effect | Stimulation | Increase | Vasoconstriction, smooth muscle contraction |
| α2 | Gi | Inhibition | Decrease | No direct effect | Decrease (indirectly) | Inhibition of norepinephrine release, smooth muscle contraction |
| β1 | Gs | Stimulation | Increase | No direct effect | Increase (indirectly via PKA) | Increased heart rate, increased contractility |
| β2 | Gs | Stimulation | Increase | No direct effect | Increase (indirectly via PKA) | Bronchodilation, vasodilation, glycogenolysis |
| β3 | Gs | Stimulation | Increase | No direct effect | Not directly linked | Lipolysis |
Note: This table summarizes the primary signaling pathways. There can be crosstalk and more complex interactions between pathways depending on the cell type and context.
Phospholipase C/IP3/DAG/Ca2+ Pathway Activation
Neurobiological Roles of Adrenaline
Adrenaline, also known as epinephrine, is recognized for its significant roles in the neurobiological system, particularly in modulating responses to stress and influencing cognitive processes such as memory. While primarily known as a peripherally acting hormone, research indicates its involvement in central nervous system functions, albeit often through indirect mechanisms due to its limited permeability across the blood-brain barrier.
Central Nervous System Effects and Blood-Brain Barrier Permeability
The blood-brain barrier (BBB) generally restricts the passage of polar substances like epinephrine, presenting a significant obstacle to its direct influence on the central nervous system (CNS). frontiersin.orgresearchgate.net This impermeability has necessitated the investigation of alternative pathways by which peripheral adrenaline might impact brain function. One proposed mechanism involves ascending fibers of the vagus nerve, which may convey physiological changes induced by peripheral epinephrine to limbic structures involved in memory formation and emotional processing. frontiersin.org Studies suggest that vagal activation in response to epinephrine secretion could initiate norepinephrine release in the amygdala, thereby facilitating memory processing. frontiersin.org
Despite the general impermeability, some research explores potential influences of epinephrine on BBB transport mechanisms. One study indicated that epinephrine could enhance the transport of lysosomal enzymes across the adult mouse BBB by up-regulating the mannose 6-phosphate (M6P) receptor, suggesting a potential for pharmacological manipulation to facilitate the passage of certain substances. pnas.org This effect was found to be dose-dependent and restored transport rates to levels seen in neonates. pnas.org However, other research reiterates that the well-established BBB and blood-CSF barrier blockades of epinephrine due to its polar nature prevent its direct influence on brain neurotransmitter systems involved in emotion and behavior. researchgate.net
Furthermore, studies in mice have demonstrated that epinephrine can alter oxygen delivery and constrict small blood vessels in the brain, even as normal blood pressure is restored. duke.edu This suggests a potential cerebrovascular effect of epinephrine within the CNS, although the mechanisms and implications, particularly regarding neurological outcomes after events like cardiac arrest, are still under investigation. duke.educbc.ca The cerebrovascular responses to norepinephrine, a closely related catecholamine, appear to be dependent on the integrity of the blood-brain barrier, and when it bypasses the barrier, it can increase cerebral blood flow, oxygen consumption, and glucose uptake, likely secondary to increased cerebral metabolism. researchgate.net
Adrenaline in Memory Consolidation and Emotional Processing
Extensive evidence highlights the role of epinephrine in modulating memory consolidation, particularly for emotionally arousing experiences. nih.govwikipedia.orgpnas.orgresearchgate.netnih.gov Acutely administered or released epinephrine can enhance the consolidation of long-term memory in a dose-dependent manner. nih.gov This effect is critically dependent on the arousal state and noradrenergic activation of the basolateral amygdala (BLA). nih.govpnas.org The amygdala plays a crucial role in mediating the influence of stress hormones, including epinephrine, on memory consolidation. pnas.orgnih.gov Lesions or temporary inactivation of the amygdala can block the memory-modulatory effects induced by systemic injections of drugs affecting various neuromodulatory systems. nih.gov
Studies in both animals and humans provide compelling evidence that emotional arousal enhances the storage of memories, and this modulation involves epinephrine and cortisol. pnas.orgresearchgate.netwisc.edu For instance, administration of epinephrine after exposure to emotionally arousing experiences enhances the consolidation of long-term memories of these events. nih.gov This memory-enhancing effect appears to depend on the arousal level experienced during the learning event. nih.gov Research suggests that in humans, these hormones may interact with the degree of arousal at the initial encoding of information to modulate memory consolidation processes. researchgate.net
Research findings support the idea that adrenaline contributes to higher levels of arousal due to fear experienced during stressful events, which results in better encoding of these events. researchgate.net Recognition memory involving adrenaline depends on a mechanism mediated by β-adrenoceptors. wikipedia.org While a definite relation between adrenaline and fear has been found, studies on other emotions like amusement or anger have not yielded similar results. wikipedia.org
Interactions with Other Neurotransmitter Systems
Adrenaline interacts with other neurotransmitter systems, most notably the noradrenergic system, to exert its neurobiological effects. Peripheral epinephrine is thought to influence memory consolidation by indirectly stimulating the release of norepinephrine in the BLA. nih.gov This is supported by studies showing that inactivation of the nucleus of the solitary tract, which receives input from the vagus nerve, prevents the memory-enhancing effects of systemically administered epinephrine. nih.gov
Norepinephrine activation of the amygdala is critically involved in memory consolidation. ru.nl Infusion of norepinephrine or β-adrenoceptor agonists into the BLA immediately after an emotionally arousing training experience induces dose-dependent enhancement of memory consolidation. ru.nl This suggests a synergistic interaction between peripheral epinephrine and central norepinephrine systems in modulating memory for emotionally arousing events. frontiersin.org
Adrenaline exerts its effects by binding to alpha and beta adrenergic receptors, which are G-protein-coupled receptors. wikipedia.orgnih.govnih.gov While both β1-AR and β2-AR have similar binding affinities for norepinephrine and epinephrine, β1-AR generally shows a higher affinity for both. mdpi.com The activation of these receptors triggers intracellular signaling pathways, such as the G-protein-cAMP-PKA pathway, which mediate the downstream effects of adrenaline. nih.govresearchgate.net
Cardiovascular System Regulation
Adrenaline is a potent regulator of the cardiovascular system, playing a central role in the body's "fight-or-flight" response. Its effects are mediated through its interactions with adrenergic receptors in the heart and vasculature, leading to changes in myocardial contractility, heart rate, vascular resistance, and blood flow distribution.
Myocardial Contractility and Heart Rate Modulation
Adrenaline significantly increases myocardial contractility and heart rate, thereby increasing cardiac output. wikipedia.orgresearchgate.netresearchgate.netnih.gov These effects are primarily mediated through the activation of β1-adrenergic receptors, which are highly expressed in the sinoatrial (SA) node, atrioventricular (AV) node, and on atrial and ventricular cardiomyocytes. nih.govmdpi.com Activation of β1 receptors in the SA node increases heart rate, while activation in cardiomyocytes increases contractility by elevating intracellular calcium concentrations and enhancing calcium release from the sarcoplasmic reticulum. nih.govresearchgate.net
Research in isolated heart preparations has shown that epinephrine increases contractility and cardiac output in a dose-dependent manner. physiology.orgmdpi.com Studies using impedance cardiography in rats demonstrated statistically significant increases in cardiac output, heart rate, and contractility index following epinephrine administration. researchgate.net The inotropic action of adrenaline is associated with an increased rate of crossbridge cycling in cardiac muscle, mediated by a beta-receptor-dependent mechanism. nih.gov
The heart also possesses its own adrenaline-producing cells, a subpopulation of cardiomyocytes containing the enzyme phenylethanolamine N-methyltransferase (PNMT), which converts noradrenaline to adrenaline. ox.ac.uk These cells are particularly abundant in the left side of the heart and the conduction system, suggesting a localized cardiac adrenergic signaling mechanism that can influence heart rhythm. ox.ac.uk Optogenetic stimulation of these PNMT-positive cells has been shown to increase the beating rate of the left ventricle. ox.ac.uk
While adrenaline increases heart rate and contractility, prolonged or excessive stimulation of β1-adrenergic receptors can lead to adverse effects, including myocardial hypertrophy and fibrosis, and ultimately impair cardiac function. mdpi.com
Vascular Resistance and Blood Flow Redistribution
Adrenaline has complex effects on vascular resistance and blood flow distribution, depending on the type and density of adrenergic receptors in different vascular beds and the concentration of adrenaline. Adrenaline binds to both alpha and beta adrenergic receptors in the vasculature. wikipedia.orgnih.govnih.gov
At low concentrations, adrenaline primarily activates β2-adrenergic receptors, which are abundant in the vasculature of skeletal muscle and other beds, leading to vasodilation and a decrease in systemic vascular resistance. nih.govnih.govderangedphysiology.com This vasodilation in certain areas helps to increase blood flow to muscles during the "fight-or-flight" response. wikipedia.orgderangedphysiology.comcloudfront.net
At higher concentrations, the effects of adrenaline on α1 and α2 adrenergic receptors become more prominent. nih.govnih.gov Activation of α1 and α2 receptors, particularly in vascular smooth muscle, causes vasoconstriction, increasing peripheral resistance and blood pressure. wikipedia.orgnih.govnih.gov This differential receptor activation allows adrenaline to redistribute blood flow away from less vital organs (e.g., skin, digestive system) towards more critical areas like the heart and skeletal muscles. wikipedia.orgnih.govahajournals.orgbiologists.comcloudfront.net
Studies in humans and animals have demonstrated that epinephrine infusion leads to a redistribution of blood flow. nih.govahajournals.orgcloudfront.net For instance, epinephrine can cause redistribution of blood flow away from the mesenteric bed and towards muscle compartments. nih.gov Analysis of the systemic circulation suggests that epinephrine primarily redistributes blood flow away from vascular compartments with longer time constants by constricting the arterioles leading to them. nih.govahajournals.orgpsu.edu This accounts for a major increase in venous return and contributes significantly to the increase in cardiac output. nih.gov
While adrenaline generally increases blood pressure, its specific effects on vascular resistance can vary depending on the physiological context, such as in septic shock versus cardiogenic shock. derangedphysiology.com In some cases, adrenaline can act as an "inodilator," increasing cardiac output while decreasing systemic vascular resistance. derangedphysiology.com
The effects of epinephrine on vascular tone and blood flow are critical for maintaining blood pressure and ensuring adequate perfusion of vital organs, especially during stress or conditions where cardiovascular support is needed. duke.eduahajournals.orgnih.gov However, excessive vasoconstriction mediated by alpha receptors at high concentrations can also have detrimental effects on blood flow to certain tissues, including the brain. duke.educbc.ca
Metabolic Regulation Adrenaline is increasingly recognized as an important metabolic hormone that mobilizes energy stores, such as glucose and free fatty acids, in preparation for physical activity or recovery from hypoglycemia.nih.govresearchgate.netunimelb.edu.auIt is a key component of the counter-regulatory response to hypoglycemia, working alongside glucagon (B607659) to increase plasma glucose levels.nih.gov
Glucose Homeostasis and Glycogenolysis Adrenaline significantly impacts glucose homeostasis by promoting glucose production and reducing glucose uptake by certain tissues.nih.govphysiology.orgIt increases plasma glucose concentrations by stimulating both glycogenolysis (breakdown of glycogen (B147801) into glucose) and gluconeogenesis (synthesis of glucose from non-carbohydrate sources) in the liver.physiology.orgnih.govscitechnol.comIn skeletal muscle, adrenaline promotes glycogenolysis through the activation of glycogen phosphorylase, mediated by β1-adrenoceptors.nih.govWhile adrenaline's effect on hepatic glycogenolysis is initially prompt and significant, it tends to wane over time, with gluconeogenesis playing a more sustained role in maintaining hyperglycemia.physiology.orghsforum.comAdrenaline also inhibits insulin-stimulated glucose uptake by tissues like skeletal muscle via α1- and β2-adrenoceptor activation.nih.govnih.govIn individuals with type 1 diabetes, adrenaline is particularly important for counter-regulation as they lack endogenous insulin (B600854) and often lose the ability to secrete glucagon.nih.govresearchgate.netMild elevations of adrenaline can lead to marked glucose intolerance during glucose feeding due to its interference with glucose uptake and suppression of hepatic glucose production.physiology.org
Studies have investigated the quantitative importance of adrenaline in regulating muscle glycogenolysis during exercise. While its role is emphasized, the extent of its contribution is debated and can be influenced by factors such as pre-exercise muscle glycogen content and the availability of plasma glucose and free fatty acids. nih.gov Research involving adrenalectomized individuals suggests that while adrenaline increases glycogen phosphorylase activity in contracting muscle, this does not necessarily enhance glycogen breakdown, indicating that muscle glycogenolysis can occur during exercise even in the absence of increased adrenaline. nih.gov
Data from studies on the effects of epinephrine infusion on glucose metabolism highlight its impact on plasma glucose and related metabolic parameters. For example, epinephrine infusion can lead to a significant increase in plasma glucose levels. nih.govresearchgate.net
| Study Design | Epinephrine Infusion Rate | Change in Plasma Glucose | Change in Plasma Lactate (B86563) | Change in Plasma Free Fatty Acids (Peak) |
| Infusion in healthy adults (8.5 hours) nih.gov | 0.5, 1, 2 µ g/min | ~+20 mg/dL at all doses | Not specified | Not specified |
| Infusion in healthy volunteers (2 hours) researchgate.net | 1.2 µg/(m² body surface)/min | ~+50 mg/dL | ~+1.4 mM | ~+1200 µM |
Adrenaline also impairs insulin-stimulated muscle glycogen synthesis, potentially by inhibiting glucose transport-phosphorylation activity. researchgate.netphysiology.org
Lipid Mobilization and Lipolysis Adrenaline is a major regulator of lipid mobilization, stimulating lipolysis (the breakdown of triglycerides into free fatty acids and glycerol) in adipose tissue.nih.govscitechnol.comphysoc.orgresearchgate.netThis process releases free fatty acids into the circulation, providing an alternative energy source.scitechnol.comAdrenaline stimulates lipolysis by acting on β1-, β2-, and to a lesser extent, β3-adrenergic receptors, which increase adenylyl cyclase activity and cAMP production.researchgate.netConcurrently, α2-adrenergic receptors can inhibit lipolysis by reducing cAMP production.physoc.orgresearchgate.netThe balance between the activation of these receptor subtypes determines the overall lipolytic response.researchgate.net
Studies have shown that adrenaline is a key adrenergic agent contributing to exercise-induced lipolysis in subcutaneous adipose tissue. physoc.orgnih.gov Elevated levels of circulating adrenaline may also contribute to increased lipolysis observed during mental stress. nih.gov
Research has indicated that in vivo lipolysis can show decreased sensitivity to epinephrine in conditions like childhood onset obesity, which might contribute to fat accumulation. nih.govjci.org
Data illustrating the effect of adrenaline on lipolysis can be seen in studies measuring palmitate release from perfused human legs. nih.govresearchgate.net
| Study Design | Adrenaline Perfusion Rate | Palmitate Release (Basal State) | Palmitate Release (Hyperinsulinemic Clamp) |
| Perfused human leg (3-h basal, 3-h clamp) nih.govresearchgate.net | 0.4 µ g/min/m ² | Increased from 11.5 to 16.9 µmol/min/leg | Increased from 2.62 to 8.44 µmol/min/leg |
Amino Acid and Protein Metabolism The effects of adrenaline on amino acid and protein metabolism have also been investigated. Studies have shown that epinephrine infusion can lead to a generalized decrease in plasma amino acid levels, with a notable drop in essential amino acids.nih.govThis hypoaminoacidemic effect appears to be sustained during prolonged infusion.nih.govWhile epinephrine can increase energy expenditure, its effects on protein metabolism beyond acute changes in amino acid levels appear to be minimal.nih.gov
Regional studies, such as those involving the perfusion of the human leg, suggest that adrenaline directly increases lactate release and stimulates lipolysis but does not have direct effects on peripheral amino acid metabolism. nih.govresearchgate.net Research examining the effect of epinephrine on amino acid metabolism in healthy volunteers has indicated that both epinephrine and insulin can cause a decline in plasma amino acids, except for alanine (B10760859). physiology.orgcapes.gov.br The decrease in plasma amino acids was additive when epinephrine and insulin were infused together. physiology.org Epinephrine was found to increase splanchnic alanine uptake, while plasma alanine remained constant due to a parallel rise in muscle alanine production. physiology.org
| Study Design | Epinephrine Infusion Rate | Change in Plasma Essential Amino Acids | Change in Plasma Alanine | Effect on Leucine/Phenylalanine Flux (Protein Breakdown) |
| Infusion in healthy adults (8.5 hours) nih.gov | 2.0 µ g/min | -27% | Not specified | No significant change |
| Infusion in healthy volunteers (various) physiology.org | Various | Decreased | Remained constant | Not specified in snippet |
Immunomodulatory Effects of Adrenaline Adrenaline can modulate the immune system, influencing immune cell function and trafficking.researchgate.netclinmedjournals.orgfrontiersin.orgmdpi.comImmune cells express adrenergic receptors, primarily β2-adrenergic receptors, through which adrenaline can exert its effects.researchgate.netmdpi.comnih.govfrontiersin.org
Impact on Immune Cell Function and Trafficking Adrenaline can alter the production of cytokines by immune cells.researchgate.netclinmedjournals.orgStimulation of α-adrenoceptors is associated with predominantly immunostimulating effects, such as the induction of TNF-α and IL-1β, while stimulation of β-adrenoceptors typically has immunosuppressive consequences, including the inhibition of TNF-α and IL-1β and the induction of IL-10.researchgate.netclinmedjournals.orgWhen both receptor types are stimulated by epinephrine, the β-adrenoceptor-mediated effects often dominate.researchgate.netPhysiological doses of epinephrine have been shown to slightly stimulate peripheral blood mononuclear cells (PBMCs) for IL-6 and IL-10 production.clinmedjournals.orgHowever, massive cytokine release might require higher concentrations.clinmedjournals.org
Adrenaline also influences immune cell trafficking. nih.govfrontiersin.orgmdpi.comrupress.org Increased catecholamine levels, including adrenaline, during stress or following pharmacological stimulation can redirect the trafficking of leukocytes in the circulation. frontiersin.orgrupress.org Systemic administration of adrenaline increases the number of neutrophils and monocytes in the bloodstream but can decrease lymphocyte numbers. frontiersin.org The mechanisms underlying these differential effects on various leukocyte populations are still being elucidated. frontiersin.org Stress-induced increases in circulating adrenaline and glucocorticoids can mobilize cells into circulation from marginal vascular pools and subsequently increase cell trafficking into tissues. rupress.org
Studies have shown that adrenaline can affect the morphology, motility, and phagocytic capacity of macrophages and modulate their immune responses by affecting cytokine production. clinmedjournals.org
Adrenaline in Inflammation and Cytokine Production
Adrenaline (epinephrine) is recognized for its role as an immunomodulator, influencing immune responses by affecting the capacity of cells for cytokine production. clinmedjournals.org The type of cytokines produced by immune cells can be related to the specific adrenergic receptors activated by catecholamines like adrenaline. clinmedjournals.org Stimulation of α-adrenoceptors can induce the production of TNFα and IL-1β, while stimulation of β-adrenoceptors may result in the inhibition of the secretion of various cytokines, including TNFα, IL-1β, IL-2, IL-4, IL-6, IL-10, and IL-12. clinmedjournals.org β2-adrenoceptors, notably abundant on immune cells, have been suggested as principal mediators of cytokine production by peripheral blood mononuclear cells (PBMC). clinmedjournals.org Activation of β2-adrenoceptors on immune cells can not only block the secretion of pro-inflammatory cytokines in response to norepinephrine but also induce a marked secretion of the anti-inflammatory cytokine IL-10. clinmedjournals.org
Studies have shown that epinephrine can modulate pro-inflammatory cytokine production in whole blood cells. clinmedjournals.org For instance, exposure of non-stimulated whole blood cells to epinephrine has demonstrated a dose-dependent increase in IL-8 secretion. clinmedjournals.org Conversely, in LPS-stimulated cells, a marked decrease in IL-8 and IL-1β production was observed, although these results were noted with high doses of epinephrine. clinmedjournals.org Physiological doses of epinephrine have been reported to slightly stimulate PBMC for IL-6 and IL-10 production, but larger amounts of the hormone may be required to stir massive cytokine release. clinmedjournals.org
Epinephrine has been shown to have both anti-inflammatory and vasoactive properties. nih.gov In vitro studies indicate that epinephrine can inhibit the secretion of inflammatory cytokines such as TNFα, IL-1β, and IL-8 from immune cells and potentiate the secretion of IL-10, primarily through the action of β2 receptors. nih.gov In vivo studies involving epinephrine infusion prior to LPS administration in healthy subjects have shown reduced levels of several pro-inflammatory cytokines, including TNFα, IL-6, and IL-8, and blunted manifestations of the systemic inflammatory response. nih.gov
However, the effects of adrenaline on cytokine production can be complex and context-dependent. While it is generally established that catecholamines, via β2-receptor stimulation, increase intracellular cAMP levels in lymphocytes, blocking pro-inflammatory cytokine production and enhancing IL-10 secretion, local interactions can differ, and pro-inflammatory effects have also been reported. oup.com For example, adrenaline enhances the response of macrophages under LPS stimulation and interacts with toll-like receptors to establish pro-inflammatory phenotypes. researchgate.net Conversely, under conditions like endotoxemia and acute lung injury, the β2-adrenergic receptor may favor M2 regulatory macrophages. researchgate.net Epinephrine can also have dose-dependent effects on human leukocytes, and studies in dogs have shown that epinephrine and norepinephrine significantly increased LPS-stimulated production of IL-10 and decreased LPS-stimulated production of TNF-α in blood. avma.org
The following table summarizes some observed effects of epinephrine on cytokine production:
| Cytokine | Effect of Epinephrine | Context / Mechanism | Source |
| TNFα | Inhibition | Primarily via β2-adrenoceptors | clinmedjournals.orgnih.gov |
| IL-1β | Inhibition | Primarily via β2-adrenoceptors | clinmedjournals.orgnih.gov |
| IL-2 | Inhibition | clinmedjournals.org | |
| IL-4 | Inhibition | clinmedjournals.org | |
| IL-6 | Inhibition (LPS-stimulated), Slight increase (non-stimulated PBMC), Synergizes with LPS (skeletal muscle/C2C12 cells) | Primarily via β2-adrenoceptors (inhibition), Dose-dependent, β-adrenergic receptors (induction in muscle) | clinmedjournals.orgnih.govavma.orgphysiology.org |
| IL-8 | Inhibition (LPS-stimulated), Dose-dependent increase (non-stimulated whole blood) | Primarily via β2-adrenoceptors (inhibition) | clinmedjournals.orgnih.gov |
| IL-10 | Potentiation/Increase, Slight reduction (HT-29 stimulated PBMC) | Primarily via β2-adrenoceptors | clinmedjournals.orgnih.govavma.orgaai.org |
| IL-12 | Inhibition | Primarily via β2-adrenoceptors | clinmedjournals.orgaai.org |
| IFNγ | Increased (PMA-stimulated PBMC) | clinmedjournals.org |
Adrenaline in Stress Response and Adaptation
Adrenaline (epinephrine) plays a crucial role in the body's response to stress, mediating rapid physiological changes that prepare an organism to confront or flee a stressful stimulus, a mechanism often referred to as the "fight-or-flight" response. nih.govnih.govlibretexts.org This response is part of the broader concept of stress adaptation. nih.govnih.gov
Sympathoadrenal Medullary (SAM) System Activation
The stress response involves the activation of two major systems: the fast-acting Sympathoadrenal Medullary (SAM) system and the slower-acting Hypothalamic-Pituitary-Adrenal (HPA) axis. nih.govoup.comsimplypsychology.org Upon encountering a stressor, the SAM system is activated first, leading to the rapid release of catecholamines, including epinephrine and norepinephrine, from the adrenal medulla into the circulation. nih.govoup.comoncotarget.compsychstory.co.uk This release occurs within seconds of the stressor. oup.com Epinephrine accounts for a significant portion of the adrenal catecholamine secretion. mdpi.com
The activation of the SAM system and the subsequent release of adrenaline and noradrenaline lead to widespread physiological changes throughout the body, preparing it for immediate action. nih.govlibretexts.org These changes include increased heart rate and blood pressure, redirection of blood flow to muscles, increased glucose release, and enhanced alertness and cognition. nih.govlibretexts.orgyoutube.com
Interaction with Hypothalamic-Pituitary-Adrenal (HPA) Axis
The SAM system and the HPA axis are interconnected and interact in the stress response. oup.comclevelandclinic.orgmdpi.com While the SAM axis mediates the immediate "fight-or-flight" response, the HPA axis provides a longer-term response to stress. simplypsychology.orgclevelandclinic.org The HPA axis involves a chain reaction of hormones starting with the release of corticotropin-releasing hormone (CRH) from the hypothalamus, which stimulates the pituitary gland to release adrenocorticotropic hormone (ACTH). mdpi.comclevelandclinic.org ACTH then triggers the adrenal cortex to release cortisol. mdpi.comclevelandclinic.org
Epinephrine and norepinephrine released by the SAM system can influence HPA axis function. oup.commdpi.com Catecholamines can enhance CRH production and increase ACTH secretion from the pituitary, thereby elevating cortisol levels. mdpi.com This interaction highlights how acute stress mediated by the SAM system can lead to more prolonged hormonal changes involving the HPA axis. mdpi.com There is a bidirectional communication and feedback between the HPA axis and the immune system, and certain cytokines can activate the HPA axis. wikipedia.org
Molecular Mechanisms of Stress-Induced PKA Activation and Reset
A critical molecular cycle involved in the "fight-or-flight" response and the body's reaction to stress and starvation is the activation of Protein Kinase A (PKA). technologynetworks.comsciencedaily.comeurekalert.org Hormones like adrenaline released during stress trigger a molecular cycle that ultimately activates PKA, a protein that regulates numerous target proteins within the cell. technologynetworks.comeurekalert.org
In cells, PKA exists in both active and inactive states. technologynetworks.comsciencedaily.com When hormones such as adrenaline bind to specific cellular locations, they generate cyclic AMP (cAMP). technologynetworks.comsciencedaily.com cAMP then binds to the inactive protein complex containing PKA, switching PKA to a more active state. technologynetworks.comsciencedaily.com This cAMP-dependent PKA activation is a key signaling pathway initiated by the binding of epinephrine to β-adrenergic receptors. researchgate.nettandfonline.commdpi.com Stimulation of β-adrenergic receptors leads to the activation of adenylyl cyclase, which produces cAMP from ATP, and cAMP subsequently activates PKA. researchgate.nettandfonline.commdpi.com
Research has also begun to reveal the mechanisms by which this PKA activation cycle resets between stressful events, preparing the body for subsequent challenges. technologynetworks.comsciencedaily.comeurekalert.org Integral to this reset mechanism are phosphodiesterase (PDE) proteins, which remove cAMP from the PKA complex, rendering it inactive once the stressful situation has passed. technologynetworks.com This ensures that the system is not perpetually activated. technologynetworks.com The efficiency of this reset cycle can increase with repeated cycles, suggesting a capacity for building endurance in the fight-or-flight response. technologynetworks.com
Furthermore, studies have explored the molecular mechanisms underlying stress-induced regulation of enzymes involved in epinephrine synthesis, such as phenylethanolamine N-methyltransferase (PNMT). nih.govnih.gov Stress can activate the PNMT gene, and transcription factors like the glucocorticoid receptor and Egr-1 are involved in mediating this stress induction. nih.gov Investigations using cell models and hypoxic stress have indicated that PKA signaling pathways play a role in the activation of the PNMT promoter. nih.gov
The cAMP/PKA signaling pathway in the central nervous system is well-characterized and is crucial for various physiological responses, including synaptic plasticity and gene expression, which are important in the context of stress and adaptation. frontiersin.org
Dysregulation of Adrenaline Signaling in Disease Pathophysiology
Adrenergic System Imbalance in Hypertension and Cardiovascular Disorders
The adrenergic system is fundamental to the homeostatic control of the cardiovascular system, regulating heart rate, blood pressure, and vascular tone. Dysregulation of this system, particularly sympathetic nervous system hyperactivity and altered adrenaline levels, is strongly implicated in the pathophysiology of hypertension and other cardiovascular disorders. ahajournals.orgfrontiersin.org
Studies have repeatedly demonstrated abnormal increases in circulating plasma levels of adrenergic neurotransmitters, including adrenaline, in individuals with hypertension or those predisposed to it. ahajournals.org This heightened adrenergic drive contributes to the elevated blood pressure state. ahajournals.org In early stages of hypertension, there can be an increased pressor response to infused catecholamines and a higher density of β-adrenergic receptors in cardiac and vascular tissues. ahajournals.org
Chronic sympathetic overstimulation, characterized by elevated levels of norepinephrine (B1679862) and epinephrine (B1671497), can lead to detrimental long-term effects on cardiac structure and function. frontiersin.org This includes alterations in β-adrenergic receptor signaling, such as downregulation and desensitization. frontiersin.orgfrontiersin.org Dysfunction of α2-adrenergic receptors in the adrenal medulla can also contribute to chronically elevated catecholamine secretion, further exacerbating the condition. frontiersin.org
Research highlights the link between stress hormones, including epinephrine, and an increased risk of developing hypertension and experiencing cardiovascular events. heart.org A study involving adults with normal blood pressure found that high levels of stress hormones were associated with a higher likelihood of developing high blood pressure over several years. heart.org While cortisol levels showed a strong association with cardiovascular events, the role of catecholamines like epinephrine in directly causing these events is still being investigated. heart.org
Data from studies investigating the impact of adrenergic activity on blood pressure and heart rate in clinical settings, such as during dental procedures, also illustrate the sensitivity of hypertensive patients to endogenous catecholamines like adrenaline, which can lead to significant alterations in systolic blood pressure and heart rate. biomedpharmajournal.org
Adrenaline and Metabolic Diseases (e.g., Hypoglycemia, Diabetes, Obesity)
Adrenaline plays a significant role as a metabolic hormone, crucial for mobilizing energy stores, particularly glucose and free fatty acids, in response to physiological demands or during hypoglycemia. nih.govresearchgate.net It is a key component of the counter-regulatory response to hypoglycemia, working alongside glucagon (B607659) to restore normoglycemia. nih.govresearchgate.net
In individuals with type 1 diabetes, adrenaline is particularly critical for counter-regulation because they lack endogenous insulin (B600854) production and often have impaired glucagon secretion. nih.govresearchgate.net Repeated episodes of hypoglycemia in these patients can lead to hypoglycemia unawareness, a dangerous condition characterized by a reduced sympathetic response, including attenuated adrenaline secretion. nih.govresearchgate.netresearchgate.net This impaired hormonal counter-regulatory response increases the risk of severe hypoglycemia, which can have serious, even fatal, consequences. nih.govresearchgate.netresearchgate.net
Adrenaline increases plasma glucose by promoting glycogenolysis in the liver and skeletal muscle, stimulating liver gluconeogenesis, and reducing glucose uptake by tissues like skeletal muscle through the activation of α1- and β2-adrenoceptors. nih.gov
While the primary focus regarding metabolic diseases often centers on glucose regulation, the broader implications of adrenergic signaling in conditions like obesity and metabolic syndrome are also being explored. Metabolic syndrome is characterized by a cluster of conditions including obesity, insulin resistance, and high blood pressure, where autonomic imbalance and sympathetic hyperactivity are often observed. oup.comslideshare.net
Neurodegenerative and Psychiatric Disorders with Adrenaline Involvement
The involvement of adrenaline in neurodegenerative and psychiatric disorders is a complex area of research, often intertwined with the broader role of monoamines in the central nervous system. Adrenaline, along with other monoamines like serotonin (B10506) and dopamine (B1211576), is considered in the monoamine hypothesis, which suggests that decreased concentrations of these neurotransmitters in synaptic gaps may contribute to psychiatric symptoms. nih.gov
In neurodegenerative diseases such as Alzheimer's disease (AD) and Parkinson's disease (PD), dysregulation of adrenergic signaling has been observed. mdpi.commdpi.com For instance, altered adrenergic receptor activity, particularly α1-adrenergic receptors, has been associated with vascular and neuronal dysfunctions in AD. mdpi.com Agonistic autoantibodies targeting α1-ARs have been identified in a significant percentage of AD patients, mimicking natural agonists and causing prolonged receptor activation. mdpi.com Increased α1 receptor expression has also been correlated with aggressiveness in AD patients. mdpi.com
Adrenergic signaling also plays a role in maintaining energy homeostasis in the brain, which is often compromised in neurodegenerative conditions. mdpi.com Noradrenaline, acting via β1-ARs, has been shown to influence glycogen (B147801) synthesis in astrocytes, suggesting a role in supporting metabolic demands and potentially protecting neuronal health in energy-deficient states relevant to AD. mdpi.com
In psychiatric disorders, abnormal levels of adrenaline have been linked to conditions like anxiety and hypertension. clevelandclinic.org Anxiety, in particular, can trigger the release of adrenaline as part of the body's stress response. mhanational.orgverywellmind.com Chronic stress and the resulting prolonged activation of the adrenal glands and release of stress hormones, including adrenaline, can contribute to various health problems, including anxiety and depression. verywellmind.commdpi.com Studies investigating peripheral biomarkers in anxiety disorders have also considered the role of neurotransmitters like epinephrine and norepinephrine and the dysregulation of the hypothalamic-pituitary-adrenal (HPA) axis. mdpi.com
Role of Adrenaline in Cancer Progression and Therapy
Emerging research suggests that stress mediators, including epinephrine, can play a critical role in the development and progression of cancer. nih.govresearchgate.netfrontiersin.org This influence is often mediated through the activation of adrenergic receptors, particularly β-adrenoreceptors. nih.govresearchgate.netfrontiersin.org
Epinephrine has been shown to induce neoplastic features by activating these receptors. nih.govresearchgate.net Experimental data indicates that epinephrine can mediate the growth of certain cancers, such as T-cell lymphoma, by promoting proliferation, glycolysis, and evasion of apoptosis. nih.govresearchgate.net The enhanced expression of β-adrenergic receptors, specifically ADRB2 and ADRB3, has been noted in various cancers, including breast, colon, gastric, pancreatic, and prostate cancers, and is reported to facilitate cancer growth through mechanisms like promoting proliferation, evading apoptosis, angiogenesis, invasion, metastasis, and chemoresistance. nih.gov
Stress hormones like adrenaline and norepinephrine can trigger a chain reaction involving immune cells, such as neutrophils, which in turn can awaken dormant cancer cells and promote tumor recurrence. cancer.gov In laboratory settings, stress hormones caused neutrophils to release proteins that made them produce lipids capable of awakening dormant lung cancer cells. cancer.gov A mixture of norepinephrine and neutrophils also woke up human cancer cells that had been made dormant by chemotherapy. cancer.gov
Furthermore, adrenergic receptor activation can stimulate the proliferation of cancer-associated fibroblasts and increase the concentration of growth factors in the tumor microenvironment, further supporting tumor growth and aggressiveness. frontiersin.org Studies have demonstrated that catecholamines can stimulate the proliferation of cancer cells in vitro and promote tumor growth in vivo through the activation of signaling pathways like ERK1/2. frontiersin.org
The potential therapeutic value of targeting adrenergic receptors, particularly with beta-blockers, in cancer therapy is an active area of investigation. nih.govresearchgate.net
Pharmacological Interventions and Therapeutic Targeting of Adrenergic System
Principles of Adrenergic Receptor Agonism and Antagonism
Adrenergic receptors (adrenoceptors) are G protein-coupled receptors (GPCRs) classified into two main types: alpha (α) and beta (β), each with several subtypes (α1A, α1B, α1D, α2A, α2B, α2C, β1, β2, and β3) guidetopharmacology.orgnih.govpnas.org. These receptors are expressed in various tissues and mediate diverse cellular responses upon binding of their endogenous ligands, adrenaline and noradrenaline guidetopharmacology.orgfrontiersin.orgwikipedia.org.
Agonism refers to the binding of a molecule (an agonist) to a receptor, which activates the receptor and triggers a downstream signaling cascade, leading to a biological response youtube.commhmedical.com. Antagonism, conversely, involves a molecule (an antagonist) binding to a receptor but not activating it, thereby blocking the binding of agonists and preventing their effects youtube.commhmedical.com.
Adrenaline, specifically the L-isomer which is the active component of DL-Adrenaline, acts as a non-selective agonist at all major adrenergic receptor subtypes (α1, α2, β1, β2, and β3) nih.govwikipedia.orgslideshare.netnih.gov. The specific response elicited depends on the receptor subtype present in a given tissue and the downstream signaling pathways coupled to that receptor youtube.comnih.govwikipedia.org.
The interaction of agonists with adrenergic receptors initiates various intracellular signaling events. For instance, α1 receptors are primarily coupled to Gq proteins, leading to the activation of phospholipase C and an increase in intracellular calcium nih.govwikipedia.org. α2 receptors are typically coupled to Gi proteins, which inhibit adenylyl cyclase and decrease cyclic AMP (cAMP) levels nih.govnih.gov. Beta receptors (β1, β2, and β3) are primarily coupled to Gs proteins, stimulating adenylyl cyclase and increasing cAMP production nih.govwikipedia.orgnih.gov. Beta-2 receptors can also signal through Gi proteins nih.govmdpi.com.
The following table summarizes the primary adrenergic receptor subtypes and their typical G protein coupling and effects, which are relevant to understanding the actions of the active component of this compound:
| Adrenergic Receptor Subtype | Primary G Protein Coupling | Key Downstream Signaling | General Effects (Relevant to Agonism) |
| α1 | Gq | Increase in IP3 and DAG, increased intracellular Ca2+ | Smooth muscle contraction (vasoconstriction), mydriasis |
| α2 | Gi | Inhibition of adenylyl cyclase, decreased cAMP | Mixed smooth muscle effects, reduced neurotransmitter release |
| β1 | Gs | Activation of adenylyl cyclase, increased cAMP | Increased heart rate and contractility, increased renin release |
| β2 | Gs (also Gi) | Activation of adenylyl cyclase, increased cAMP (Gi coupling can lead to other pathways like PI3K/Akt) | Smooth muscle relaxation (bronchodilation, vasodilation), glycogenolysis |
| β3 | Gs (also Gi) | Activation of adenylyl cyclase, increased cAMP | Lipolysis, thermogenesis |
Novel Therapeutic Strategies Targeting Adrenaline Signaling Pathways
Novel therapeutic strategies targeting adrenaline signaling pathways build upon the understanding of adrenergic receptor subtypes and their intricate downstream signaling networks mdpi.comnih.govmdpi.comresearchgate.net. While research and therapeutic development in this area often focus on selective agonists and antagonists or modulation of specific signaling components, the principles are directly relevant to the pathways activated by the active L-isomer of this compound.
Recent research highlights the potential for targeting specific adrenergic receptor subtypes or associated signaling molecules for therapeutic benefit in various conditions mdpi.commdpi.commdpi.comresearchgate.net. For example, studies are exploring the roles of specific alpha and beta receptor subtypes in conditions beyond the traditional cardiovascular and respiratory applications of adrenergic drugs mdpi.commdpi.comfrontiersin.org. This includes investigating their involvement in neurological disorders like Alzheimer's disease, where modulation of α2C-ARs and β-ARs is being explored for cognitive and neuroprotective effects mdpi.com.
Furthermore, novel strategies are delving into the complex intracellular signaling cascades initiated by adrenergic receptors, such as the interplay between Gs and Gi pathways, the role of β-arrestins in receptor desensitization and alternative signaling, and the modulation of downstream effectors like adenylyl cyclase, protein kinase A (PKA), and phospholipase C nih.govmdpi.comnih.gov. Understanding these pathways at a molecular level can lead to the development of therapeutics that selectively modulate specific aspects of adrenaline signaling.
Research findings also indicate the involvement of adrenergic signaling in modulating immune responses, suggesting potential novel immunomodulatory targets mdpi.comfrontiersin.orgmdpi.com. For instance, β-adrenergic receptors, particularly β2-ARs, are expressed on immune cells and can influence processes like cytokine release and cell migration mdpi.comfrontiersin.org. Targeting these interactions could offer new therapeutic avenues for inflammatory or autoimmune conditions frontiersin.orgmdpi.com.
While this compound itself, as a non-selective racemate, may have limitations for highly targeted therapies compared to selective agents, research into the fundamental mechanisms of the adrenergic system and the development of novel strategies targeting specific receptors or pathways are directly relevant to understanding and potentially modulating the physiological effects initiated by the active L-adrenaline component of this compound. These advancements pave the way for more precise interventions within the adrenergic system.
Metabolism and Pharmacokinetics of Adrenaline
Biosynthesis Pathways of Adrenaline
The biosynthesis of adrenaline is a multi-step enzymatic process that primarily occurs in the chromaffin cells of the adrenal medulla and, to a lesser extent, in certain neurons in the brain wikipedia.org. This pathway converts the amino acid tyrosine into a series of intermediates, ultimately yielding adrenaline wikipedia.org.
Tyrosine Hydroxylase and L-DOPA Decarboxylase Activity
The initial and rate-limiting step in catecholamine biosynthesis, including that of adrenaline, is the conversion of the amino acid L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) wikipedia.orgwikipedia.orgnih.gov. This reaction is catalyzed by the enzyme tyrosine hydroxylase (TH) wikipedia.orgwikipedia.orgnih.gov. Tyrosine hydroxylase is a mixed-function oxidase that requires molecular oxygen, iron (Fe2+), and tetrahydrobiopterin (B1682763) as cofactors wikipedia.orgnih.gov. TH is found in all cells that synthesize catecholamines and its activity can be influenced by factors such as feedback inhibition by end products, phosphorylation, and changes in gene expression nih.govontosight.ai. The Km for tyrosine is in the micromolar range, and the enzyme is typically saturated by endogenous tyrosine concentrations nih.gov.
Following the production of L-DOPA, the enzyme L-DOPA decarboxylase (also known as aromatic L-amino acid decarboxylase, AADC) catalyzes the removal of the carboxyl group from L-DOPA to form dopamine (B1211576) wikipedia.orgnih.gov. This is a pyridoxine-dependent enzyme with a low Km and high Vmax for L-DOPA, ensuring efficient conversion to dopamine nih.gov.
Dopamine Beta-Hydroxylase and Phenylethanolamine N-Methyltransferase (PNMT)
Dopamine is subsequently converted to norepinephrine (B1679862) (noradrenaline) by the enzyme dopamine beta-hydroxylase (DBH) wikipedia.orgcvpharmacology.com. This enzyme is located within the storage vesicles and requires ascorbic acid (vitamin C) and copper as cofactors wikipedia.org.
The final step in the biosynthesis of adrenaline is the methylation of the primary amine of norepinephrine wikipedia.orgcvpharmacology.com. This reaction is catalyzed by the enzyme phenylethanolamine N-methyltransferase (PNMT), which is primarily found in the cytosol of adrenal medullary chromaffin cells wikipedia.orgcvpharmacology.com. PNMT utilizes S-adenosyl methionine (SAMe) as the methyl donor wikipedia.org. While PNMT is most abundant in the adrenal medulla, low levels have also been detected in the heart and brain wikipedia.org. The expression of PNMT in chromaffin cells is stimulated by cortisol, which is released from the adrenal cortex in response to ACTH wikipedia.org.
| Step | Enzyme | Substrate | Product | Cofactors/Notes |
| 1. Hydroxylation | Tyrosine Hydroxylase (TH) | L-Tyrosine | L-DOPA | O2, Fe2+, Tetrahydrobiopterin; Rate-limiting step |
| 2. Decarboxylation | L-DOPA Decarboxylase (AADC) | L-DOPA | Dopamine | Pyridoxal phosphate |
| 3. Beta-Hydroxylation | Dopamine Beta-Hydroxylase (DBH) | Dopamine | Norepinephrine | Ascorbic acid, Copper; Occurs in vesicles |
| 4. N-Methylation | Phenylethanolamine N-Methyltransferase (PNMT) | Norepinephrine | Adrenaline | S-Adenosyl methionine; Primarily in adrenal medulla |
Enzymatic Degradation Pathways
The degradation of adrenaline is primarily carried out by two key enzyme systems: monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT) cvpharmacology.comontosight.aiderangedphysiology.com. These enzymes convert adrenaline into inactive metabolites, which are subsequently conjugated and excreted, mainly in the urine derangedphysiology.com.
Monoamine Oxidase (MAO-A, MAO-B) Metabolism
Monoamine oxidase (MAO) is a mitochondrial enzyme that catalyzes the oxidative deamination of catecholamines, including adrenaline nih.govnih.govwikipedia.org. There are two main isoforms of MAO, MAO-A and MAO-B, both of which can metabolize adrenaline nih.govnih.govamegroups.org. MAO-A and MAO-B are encoded by adjacent genes amegroups.org. While both isoforms metabolize adrenaline, their substrate preferences can vary depending on the tissue and species nih.gov.
MAO-catalyzed deamination of adrenaline results in the formation of an unstable aldehyde intermediate, 3,4-dihydroxymandelaldehyde (B87611) ontosight.ainih.gov. This aldehyde is then rapidly converted to either 3,4-dihydroxymandelic acid (DHMA) by aldehyde dehydrogenase or to 3,4-dihydroxyphenylglycol (B133932) (DHPG) by aldehyde reductase amegroups.orgnih.gov.
Catechol-O-Methyltransferase (COMT) Metabolism
Catechol-O-methyltransferase (COMT) is an enzyme that catalyzes the transfer of a methyl group to the catecholamine molecule ontosight.aiamegroups.orggenomind.comnih.gov. This O-methylation typically occurs at the meta-hydroxyl group of the catechol ring nutriadvanced.co.uk. COMT is found in various tissues, including the liver, kidneys, and brain nih.gov. There are two main forms of COMT: a soluble form (S-COMT) found in the cytoplasm and a membrane-bound form (MB-COMT) nih.gov.
COMT-mediated methylation of adrenaline produces metanephrine (B195012) ontosight.aiamegroups.orgnih.gov. Metanephrine is a commonly occurring, pharmacologically and physiologically inactive metabolite of adrenaline nih.gov.
Both MAO and COMT pathways contribute to adrenaline degradation, and the metabolites formed can be further metabolized by the other enzyme. For instance, metanephrine, formed by COMT, can be deaminated by MAO to produce 3-methoxy-4-hydroxymandelaldehyde, which is then converted to 3-methoxy-4-hydroxymandelic acid (VMA) ontosight.aiamegroups.org. Similarly, DHMA and DHPG, formed by MAO, can be O-methylated by COMT to produce VMA and 3-methoxy-4-hydroxyphenylglycol (MHPG), respectively amegroups.org. VMA is considered the major end product of adrenaline and norepinephrine metabolism and is excreted in the urine cvpharmacology.comwikipedia.orgamegroups.org.
Aldehyde Dehydrogenase and Aldehyde Reductase Pathways
As mentioned, the unstable aldehyde intermediate (3,4-dihydroxymandelaldehyde) formed by the action of MAO on adrenaline is further metabolized by aldehyde dehydrogenase and aldehyde reductase amegroups.orgnih.gov. Aldehyde dehydrogenase catalyzes the oxidation of the aldehyde to its corresponding carboxylic acid, 3,4-dihydroxymandelic acid (DHMA) amegroups.org. Conversely, aldehyde reductase catalyzes the reduction of the aldehyde to its corresponding alcohol, 3,4-dihydroxyphenylglycol (DHPG) amegroups.orgnih.gov. The relative activity of these enzymes influences whether the deaminated product is primarily an acid or an alcohol nih.gov.
These metabolites (DHMA and DHPG) can then serve as substrates for COMT, leading to the formation of VMA and MHPG, respectively amegroups.org.
The major degradation pathways of adrenaline are summarized below:
| Enzyme System | Initial Metabolite(s) | Further Metabolism (by the other enzyme system) | End Product(s) (leading to excretion) |
| COMT | Metanephrine | Deamination by MAO | VMA |
| MAO | 3,4-dihydroxymandelaldehyde | Oxidation by Aldehyde Dehydrogenase | 3,4-Dihydroxymandelic acid (DHMA) |
| Reduction by Aldehyde Reductase | 3,4-Dihydroxyphenylglycol (DHPG) | ||
| DHMA | Can be O-methylated by COMT | - | VMA |
| DHPG | Can be O-methylated by COMT | - | MHPG |
The rapid metabolism of adrenaline by COMT and MAO contributes to its short half-life in the circulation, typically around 2-3 minutes derangedphysiology.com.
Major Metabolites and Their Biological Significance
The metabolic breakdown of adrenaline involves sequential enzymatic steps, resulting in the formation of several metabolites. amegroups.orgnih.gov These metabolites are generally less biologically active than the parent compound and are eventually excreted from the body, primarily in urine. rxlist.comdrugbank.com Measurement of these metabolites, particularly metanephrines and vanillylmandelic acid (VMA), is clinically utilized in the diagnosis of catecholamine-secreting tumors like pheochromocytomas. cvpharmacology.commedscape.comscielo.brmedscape.comathenslab.grmedilinx.com.phnwlpathology.nhs.uktestcatalog.org
Vanillylmandelic Acid (VMA) as an End Product
Vanillylmandelic acid (VMA) is considered a major end product of both norepinephrine and epinephrine (B1671497) metabolism in humans. amegroups.orgcvpharmacology.commedscape.comathenslab.grmedilinx.com.phhmdb.camedchemexpress.com It is formed through a metabolic pathway involving the actions of both MAO and COMT. amegroups.orgnih.govresearchgate.netwikipedia.org Specifically, metanephrine and normetanephrine (B1208972), intermediate metabolites, are oxidized by MAO to VMA through oxidative deamination. researchgate.net Alternatively, MAO can oxidize epinephrine and norepinephrine to dihydroxymandelic acid, which is then converted to VMA by COMT. researchgate.net VMA is produced in the liver and is a major product of norepinephrine and epinephrine metabolism excreted in the urine. hmdb.ca While VMA is an end product, it is considered a relatively insensitive marker for pheochromocytoma compared to its precursors like metanephrine and normetanephrine. medscape.comscielo.brfrontiersin.org
Metanephrine and Normetanephrine
Metanephrine and normetanephrine are the 3-O-methylated metabolites of epinephrine and norepinephrine, respectively. amegroups.orgscielo.brnwlpathology.nhs.uktestcatalog.org They are primarily formed by the action of COMT. amegroups.orgscielo.brnwlpathology.nhs.ukresearchgate.net In the metabolic pathway, epinephrine is converted to metanephrine, and norepinephrine is converted to normetanephrine. amegroups.orgnih.govnwlpathology.nhs.ukresearchgate.net These O-methylated metabolites are predominantly formed within chromaffin cells, such as those in the adrenal medulla, before the catecholamines are released into the circulation. scielo.brmedscape.comnwlpathology.nhs.ukibl-international.com This intracellular metabolism is significant because it means that elevated levels of metanephrine and normetanephrine can be indicative of increased catecholamine production within these cells, independent of release into the bloodstream. scielo.brmedscape.comnwlpathology.nhs.uk Metanephrine and normetanephrine are further metabolized, eventually contributing to the formation of VMA. testcatalog.org Measurement of plasma free metanephrines is considered a highly sensitive test for diagnosing pheochromocytoma. medscape.commedscape.comtestcatalog.orgfrontiersin.org
3,4-Dihydroxyphenylglycol (DHPG)
3,4-Dihydroxyphenylglycol (DHPG) is another significant metabolite of catecholamines, including epinephrine and norepinephrine. amegroups.orgnih.govontosight.aihmdb.caontosight.ai DHPG is primarily formed through the deamination of norepinephrine and epinephrine by MAO, often in combination with aldose or aldehyde reductase. amegroups.orgontosight.aihmdb.ca In sympathetic nerves, where MAO is present but COMT is not, DHPG is the main initial metabolite produced from norepinephrine. nih.govscielo.brfrontiersin.orgbioscientifica.com While DHPG is a metabolite of epinephrine, a substantial portion of circulating DHPG is derived from neuronal norepinephrine metabolism. scielo.brfrontiersin.org DHPG can be further metabolized by COMT to 3-methoxy-4-hydroxyphenylglycol (MHPG). amegroups.orghmdb.ca Understanding DHPG levels can provide insights into the activity and regulation of catecholamine neurotransmitters. ontosight.aiontosight.ai
Here is a table summarizing the major metabolites discussed:
| Metabolite | Primary Enzyme(s) Involved | Precursor(s) | Significance |
| Vanillylmandelic Acid (VMA) | MAO, COMT, Alcohol Dehydrogenase | Metanephrine, Normetanephrine, DHPG, MHPG | Major end product of epinephrine and norepinephrine metabolism |
| Metanephrine | COMT | Epinephrine | O-methylated metabolite, important for pheochromocytoma diagnosis |
| Normetanephrine | COMT | Norepinephrine | O-methylated metabolite, important for pheochromocytoma diagnosis |
| 3,4-Dihydroxyphenylglycol (DHPG) | MAO, Aldose/Aldehyde Reductase | Epinephrine, Norepinephrine | Deaminated metabolite, primarily from neuronal norepinephrine |
Biodistribution and Clearance Mechanisms
Following administration or release, adrenaline is rapidly distributed throughout the body. nih.gov The pharmacokinetic profile shows a quick decline in plasma concentrations. nih.gov Adrenaline is rapidly cleared from the plasma, with a short effective half-life, often cited as less than 5 minutes following intravenous injection. rxlist.comderangedphysiology.com A pharmacokinetic steady state during continuous intravenous infusion is typically achieved within 10-15 minutes. rxlist.comnih.gov
The primary mechanisms for adrenaline clearance involve the enzymatic degradation by COMT and MAO, as discussed in the metabolism section. wikipedia.orgrxlist.combhs.org.auderangedphysiology.com These enzymes are widely distributed, contributing to the rapid inactivation of adrenaline in various tissues, including the liver and kidneys. rxlist.comdrugbank.com Reuptake into nerve terminal endings also contributes to the termination of adrenaline's action. wikipedia.orgbritannica.com Additionally, some minute dilution and diffusion from active sites play a role in clearance. wikipedia.orgbritannica.com The liver and gut are significant sites for catecholamine metabolism, with a high first-pass clearance rate. derangedphysiology.com
The majority of an administered dose of epinephrine is excreted in the urine, primarily in the form of its metabolites, both as free compounds and as sulfate (B86663) and glucuronide conjugates. rxlist.comdrugbank.com Only a small amount of unchanged epinephrine is typically excreted. rxlist.com
Here is a table summarizing key pharmacokinetic parameters:
| Parameter | Value (Intravenous) | Source(s) |
| Effective Half-life | < 5 minutes | rxlist.comderangedphysiology.com |
| Time to Steady State (Continuous Infusion) | 10-15 minutes | rxlist.comnih.gov |
| Primary Clearance Mechanism | Enzymatic degradation (COMT, MAO), Neuronal Reuptake | wikipedia.orgrxlist.combhs.org.auderangedphysiology.combritannica.com |
| Major Excretion Route | Urine (as metabolites) | rxlist.comdrugbank.com |
Analytical Methodologies for Adrenaline Quantification in Research
Chromatographic Techniques (e.g., HPLC-MS, GC-MS)
Chromatographic techniques are widely utilized for the separation and quantification of adrenaline in complex biological samples. High-Performance Liquid Chromatography (HPLC) is considered a standard method for the separation and quantification of catecholamines, including adrenaline, in biological matrices. metabolomicsworkbench.org HPLC can be coupled with various detection methods, such as electrochemical detection (ECD), fluorescence detection (FLD), chemiluminescence detection, and mass spectrometry (MS). metabolomicsworkbench.org
Liquid chromatography coupled with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is regarded as a "gold standard" for detecting neurotransmitters in biological samples due to its high sensitivity and selectivity. metabolomicsworkbench.orgnih.gov LC-MS/MS allows for reliable determination of analyte concentrations in complex samples like plasma, serum, and urine. A rapid and highly specific LC-MS/MS procedure involving solid phase extraction has been developed for the quantitative determination of adrenaline and noradrenaline in human urine and plasma, demonstrating advantages over classical HPLC-ECD methods. uni.lu
Gas Chromatography-Mass Spectrometry (GC-MS) is also employed for the quantitative determination of substances in biological samples. However, for non-volatile and thermally labile neurotransmitters like adrenaline, GC analysis typically requires chemical derivatization to improve volatility and protect polar functional groups. nih.gov While GC-MS can be sensitive, it may not always detect all compounds at very low concentrations. researchgate.net
Different liquid chromatographic approaches have been described, including reversed-phase ion-pair HPLC with UV detection, and methods coupled with electrochemical or photodiode array detectors. fishersci.cawikipedia.org For instance, a reversed-phase HPLC method utilizing a C18 column and UV detection at 280 nm has been developed for the determination of epinephrine (B1671497) in pharmaceutical formulations, employing 3,4-dihydroxybenzylamine (B7771078) as an internal standard. fishersci.ca This method demonstrated linearity in the range of 10 ng/mL to 100 ng/mL. fishersci.ca
Electrochemical Detection Methods in Biological Samples
Electrochemical detection methods have emerged as a promising alternative for the real-time, in situ characterization of biomolecules like adrenaline, offering advantages such as excellent selectivity, sensitivity, portability, and reduced pretreatment requirements compared to some traditional methods. nih.gov Since catecholamines are redox-active species, electrochemical methods are well-suited for studying their electron transfer oxidation reactions. guidetopharmacology.org However, the voltammetric determination of adrenaline at solid electrode surfaces can be challenging due to the presence of high concentrations of electroactive interfering species in biological samples, such as ascorbic acid and uric acid. nih.govmims.comnih.gov
Voltammetric Approaches
Voltammetry encompasses a range of electrochemical techniques used for the detection and quantification of electroactive species. Cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) are commonly applied voltammetric approaches for adrenaline detection. mims.comnih.govnih.govguidetopharmacology.orgnih.govresearchgate.netguidetopharmacology.org These techniques involve applying a varying potential to a working electrode and measuring the resulting current, providing information about the redox behavior of the analyte.
Modified electrodes are frequently employed in voltammetry to enhance the sensitivity and selectivity of adrenaline detection and mitigate interference from co-existing electroactive substances. guidetopharmacology.orgmims.comnih.govnih.govguidetopharmacology.orgnih.govresearchgate.netuni.lu For example, a poly(crystal violet) modified electrode was used for adrenaline detection employing square wave voltammetry, achieving a limit of detection (LOD) of 2.86 µM over a linear range of 10.3-102.7 µM. nih.gov Voltammetric studies are also used to characterize the electrochemical behavior of adrenaline at modified electrode surfaces, including assessing electron transfer kinetics and diffusion mechanisms. guidetopharmacology.orgguidetopharmacology.orgciteab.com
Despite the challenges posed by interferents like ascorbic acid and uric acid, voltammetric techniques, often in conjunction with selective electrode modifications, enable the determination of adrenaline in various matrices, including biological samples. mims.comresearchgate.netnih.gov
Sensor Development and Characterization for Adrenaline Detection
The development of electrochemical sensors for adrenaline detection involves modifying electrode surfaces with various materials to improve their analytical performance. These modifications can enhance sensitivity, selectivity, and stability. Numerous materials have been explored as electrode modifiers, including molecularly imprinted microspheres, metal oxide nanoparticles, carbon nanotubes, carbon quantum dots, reduced graphene oxide, clay minerals, and nanocomposites. guidetopharmacology.orgguidetopharmacology.orgciteab.com
Characterization of these modified electrodes is performed using various techniques to understand their properties and how they interact with adrenaline. Electrochemical techniques such as cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) are commonly used to evaluate the electrochemical behavior, electron transfer kinetics, and charge transfer resistance of the modified electrodes. nih.govguidetopharmacology.orgciteab.com Morphological and structural characterization can be carried out using techniques like transmission electron microscopy (TEM), field emission scanning electron microscopy (FESEM), X-ray diffraction (XRD), and Fourier transform infrared spectroscopy (FTIR). nih.gov
Examples of developed electrochemical sensors for adrenaline include those based on glass nanopipets using ion transfer across immiscible electrolyte solutions nih.gov, Nafion-based modified electrodes guidetopharmacology.org, poly(crystal violet) modified glassy carbon electrodes nih.gov, AgNPs–penicillamine–Au electrodes for simultaneous detection with dopamine (B1211576) mims.com, laponite clay-modified inkjet-printed graphene electrodes guidetopharmacology.org, CuFe2O4 nanoparticle/room temperature ionic liquids carbon paste electrodes nih.gov, cerium oxide-zinc oxide nanocomposite modified glassy carbon electrodes researchgate.net, MXene/graphite composite paste electrodes uni.lu, and NiO‐ERGO nanocomposite modified screen-printed electrodes nih.gov.
These sensors are characterized for their analytical performance, including linear detection range, limit of detection (LOD), sensitivity, selectivity against potential interferents (such as ascorbic acid, uric acid, dopamine, and theophylline), reproducibility, and stability. For instance, a cerium oxide-zinc oxide nanocomposite modified glassy carbon electrode showed a linear dynamic range from 0.1 to 900.0 μM for epinephrine analysis with an LOD of 0.03 μM. researchgate.net Another sensor based on a MXene/graphite composite paste electrode exhibited a detection limit of 9.5 nM. uni.lu Recovery studies are often performed to assess the accuracy of these sensors in real biological samples like urine and blood. mims.comresearchgate.net
Table 1 summarizes some examples of electrochemical sensors developed for adrenaline detection and their performance characteristics.
| Electrode Modification Material | Technique Used for Detection | Linear Range | Limit of Detection (LOD) | Sample Type (if specified) | Reference |
| Poly(crystal violet) modified glassy carbon electrode | Square Wave Voltammetry (SWV) | 10.3 - 102.7 µM | 2.86 µM | Not specified | nih.gov |
| CuFe2O4 nanoparticle/ionic liquids carbon paste electrode | Square Wave Voltammetry (SWV) | 0.1 - 400 µM | 0.07 µM | Biological and pharmaceutical | nih.gov |
| Cerium oxide-zinc oxide nanocomposite modified glassy carbon electrode | Voltammetry, Chronoamperometry | 0.1 - 900.0 μM | 0.03 μM | Urine, injection | researchgate.net |
| MXene/graphite composite paste electrode | Voltammetry | Two linear ranges | 9.5 nM | Pharmaceutical samples | uni.lu |
| NiO‐ERGO nanocomposite modified screen‐printed electrode | Differential Pulse Voltammetry | 0.025 - 175 μM | 0.015 μM | Pharmaceutical samples | nih.gov |
The continuous development and characterization of novel electrochemical sensors aim to provide highly sensitive, selective, and practical tools for adrenaline quantification in various research and potential clinical applications.
Toxicological Research and Oxidative Stress Mechanisms
Adrenaline-Induced Neurotoxicity and Cytotoxicity
Studies have demonstrated that adrenaline can induce concentration- and time-dependent cytotoxicity in neuronal cell models. For instance, exposure of SH-SY5Y cells to varying concentrations of adrenaline (0.1, 0.25, 0.5, and 1mM) for different durations (24, 48, and 96 hours) showed a decrease in cell viability. researchgate.netscielo.brresearchgate.net The cytotoxicity was evident in assays measuring lactate (B86563) dehydrogenase (LDH) release and MTT reduction, indicating damage to the cell membrane and mitochondrial function, respectively. scielo.brresearchgate.net Even the lowest concentration tested (0.1mM) caused significant cytotoxicity after 96 hours. scielo.brresearchgate.net This suggests a direct toxic effect of adrenaline on neuronal cells, potentially mediated by the formation of reactive intermediates or oxidation products. scielo.brresearchgate.netscielo.br
Role of Oxidative Stress and Reactive Species Formation
Oxidative stress, defined as an imbalance between the production and consumption of oxidants, particularly free radicals, plays a significant role in adrenaline's toxic effects. acs.orgresearchgate.net Adrenaline can undergo auto-oxidation, a process that results in the formation of free radicals and reactive oxygen species (ROS). nih.govdoaj.org One of the key oxidation products is adrenochrome (B1665551). nih.govnih.govacs.org The formation of adrenochrome is relatively fast during adrenaline oxidation. scielo.br This oxidation process can be influenced by the redox status of the surrounding environment and can trigger cellular changes contributing to toxicity. nih.gov
The auto-oxidation of catecholamines like adrenaline can generate reactive oxygen species such as superoxide (B77818) anion (O₂•⁻) and hydrogen peroxide (H₂O₂). nih.govacs.org Adrenochrome itself is capable of stimulating further oxidation of adrenaline, perpetuating the cycle of ROS formation. nih.gov These reactive species can inflict chemical damage on essential biomolecules, including lipids, proteins, and DNA. nih.govacs.org Lipid peroxidation, the oxidative damage to polyunsaturated fatty acids in membranes, is a favored target of ROS due to the oxygen-rich environment. nih.gov Protein damage via free radicals has also been suggested to play a role in the loss of physiological functions. nih.gov
Research indicates that the metabolism of catecholamines, including adrenaline, involves superoxide formation. researchgate.net Enzymes like horseradish peroxidase can catalyze the oxidation of epinephrine (B1671497) to adrenochrome, with the obligatory involvement of endogenous O₂•⁻ and H₂O₂. acs.org This enzymatic oxidation can proceed via one-electron transfer, generating o-semiquinone and other free radicals. acs.org
Mitochondrial Dysfunction in Adrenaline Toxicity
Mitochondria are particularly vulnerable to oxidative damage, and mitochondrial dysfunction is implicated in adrenaline toxicity. researchgate.netscielo.brresearchgate.netx-mol.net Studies using SH-SY5Y neuronal cells have shown that adrenaline induces mitochondrial dysfunction in a concentration- and time-dependent manner. researchgate.netscielo.brresearchgate.net The MTT reduction assay, which assesses mitochondrial metabolic activity, showed a decrease upon exposure to adrenaline, indicating impaired mitochondrial function. scielo.brscielo.br This suggests that adrenaline leads to mitochondrial distress, ultimately contributing to cell death. scielo.brresearchgate.net The observed mitochondrial dysfunction appears to be linked to the formation of adrenaline oxidation products. scielo.brresearchgate.net Chronic exposure to epinephrine has been shown to impair mitochondrial function in pancreatic β-cells, associated with increased ROS production and oxidative stress. mdpi.com
Protective Effects of Antioxidants in Adrenaline-Induced Damage
Given the significant role of oxidative stress in adrenaline toxicity, the protective effects of antioxidants have been investigated. Antioxidants can mitigate the deleterious effects of oxidative damage by scavenging reactive oxygen species and free radicals. acs.orgfrontiersin.org
Studies have shown that certain antioxidants can prevent or reduce adrenaline-induced cytotoxicity and mitochondrial dysfunction. For example, N-acetyl-cysteine (NAC), a precursor of reduced glutathione (B108866) (a crucial intracellular antioxidant), has been shown to prevent adrenaline-induced toxicity in SH-SY5Y cells. scielo.brresearchgate.netscielo.br NAC was found to fully counteract cytotoxicity in the LDH leakage assay and provide strong protection in the MTT reduction assay. scielo.brscielo.br This suggests that increasing intracellular antioxidant capacity can protect against adrenaline's toxic effects. scielo.br
Other antioxidants have also demonstrated protective potential. Vitamin E has been shown to offer protection against adrenaline-induced arrhythmias in rats, suggesting a role in mitigating cardiac toxicity associated with oxidative stress. nih.gov Dry olive leaf extract, rich in phenolic compounds, has exhibited antigenotoxic and antioxidant properties, reducing adrenaline-induced DNA damage in human leukocytes. nih.gov Oleic acid, a monounsaturated fatty acid with antioxidant properties, has been shown to ameliorate adrenaline-induced dysfunction of rat heart mitochondria, potentially by binding with adrenaline and preventing ROS generation. x-mol.net
However, not all antioxidants offer the same level of protection. For instance, Tiron (4,5-dihydroxy-1,3-benzenedisulfonic acid disodium (B8443419) salt), another antioxidant, did not prevent adrenaline-induced cytotoxicity or mitochondrial dysfunction in SH-SY5Y cells in one study. scielo.brscielo.br This highlights the specificity of antioxidant effects and mechanisms.
The ability of catecholamines like adrenaline to act as both protectors against oxidative stress (by scavenging free radicals and sequestering metal ions) and as molecular targets of oxidative stress underscores the complex interplay between adrenaline and the cellular redox environment. acs.orgresearchgate.netacs.org
Adrenaline-Induced Cytotoxicity in SH-SY5Y Cells (MTT Reduction) scielo.br
| Adrenaline Concentration (mM) | 24h (% of Control) | 48h (% of Control) | 96h (% of Control) |
| 0.1 | 100.00 ± 4.09 | Significantly different from control | Significantly different from control |
| 0.25 | Significantly different from control | Significantly different from control | |
| 0.5 | 81.17 ± 11.99 (Significant difference from control) | Significantly different from control | Significantly different from control |
| 1 | Significantly different from control | Significantly different from control |
Note: Data extracted from Figure 3 of Source scielo.br. "Significantly different from control" indicates p<0.0001 in the source.
Effect of Antioxidants on Adrenaline-Induced Cytotoxicity (LDH Release) scielo.br
| Treatment | Adrenaline Concentration (mM) | 96h (% of Control) |
| Adrenaline Alone | 0.25 | Significantly increased LDH release |
| Adrenaline Alone | 0.5 | Significantly increased LDH release |
| Adrenaline + NAC (1mM) | 0.25 | Fully prevented cytotoxicity |
| Adrenaline + NAC (1mM) | 0.5 | Fully prevented cytotoxicity |
| Adrenaline + Tiron (100µM) | 0.25 | No prevention of cytotoxicity |
| Adrenaline + Tiron (100µM) | 0.5 | No prevention of cytotoxicity |
Note: Data extracted from Figure 4 of Source scielo.br. "Significantly increased LDH release" indicates significant difference from control in the source.
Effect of Antioxidants on Adrenaline-Induced Mitochondrial Dysfunction (MTT Reduction) scielo.br
| Treatment | Adrenaline Concentration (mM) | 96h (% of Control) |
| Adrenaline Alone | 0.25 | Significantly reduced MTT reduction |
| Adrenaline Alone | 0.5 | Significantly reduced MTT reduction |
| Adrenaline + NAC (1mM) | 0.25 | Partially prevented mitochondrial toxicity |
| Adrenaline + NAC (1mM) | 0.5 | Partially prevented mitochondrial toxicity |
| Adrenaline + Tiron (100µM) | 0.25 | No prevention of mitochondrial dysfunction |
| Adrenaline + Tiron (100µM) | 0.5 | No prevention of mitochondrial dysfunction |
Drug Interactions and Pharmacological Synergies/antagonisms
Interactions with Monoamine Oxidase Inhibitors (MAOIs)
Monoamine Oxidase Inhibitors (MAOIs) are a class of antidepressants that inhibit the activity of monoamine oxidase enzymes, which are responsible for the metabolism of neurotransmitters like norepinephrine (B1679862) and epinephrine (B1671497). Concomitant use of DL-Adrenaline with MAOIs can lead to a significant potentiation of the pressor effects of this compound. This occurs because MAOIs reduce the metabolic breakdown of epinephrine, leading to increased levels of the catecholamine in the synaptic cleft and enhanced stimulation of adrenergic receptors nih.govsafercare.vic.gov.audrugs.comrxlist.com. This interaction can result in severe and prolonged hypertension drugs.com. Some sources suggest that while MAOIs may not significantly enhance the hypertensive effects of direct-acting sympathomimetic amines like epinephrine, caution is still advised, and monitoring of blood pressure and heart rate is recommended drugs.com. Specific MAOIs implicated in this interaction include phenelzine (B1198762) and tranylcypromine (B92988) healthline.comrxlist.com.
Interactions with Tricyclic Antidepressants (TCAs)
Tricyclic Antidepressants (TCAs) are another class of antidepressants that can interact with this compound. TCAs primarily exert their effects by inhibiting the reuptake of norepinephrine and serotonin (B10506) into presynaptic neurons. By blocking the reuptake of norepinephrine, TCAs can increase the concentration of norepinephrine in the synaptic cleft, thereby enhancing adrenergic neurotransmission. When this compound is administered concurrently with TCAs, the inhibition of norepinephrine reuptake by TCAs can potentiate the vasopressor effects of this compound, leading to an increased risk of hypertension nih.govsafercare.vic.gov.audrugs.comrxlist.comdrugs.com. This interaction can be potentially dangerous, and some recommendations suggest using a reduced dose of adrenaline in patients taking TCAs gpnotebook.com. Examples of TCAs known to interact with epinephrine include amitriptyline (B1667244) and imipramine (B1671792) drugs.comhealthline.comdrugs.com.
Interactions with Beta-Blockers and Alpha-Blockers
Interactions with adrenergic receptor blocking agents are particularly significant for this compound, as its pharmacological effects are mediated through alpha and beta receptors.
Beta-Blockers: Beta-adrenergic blocking agents, such as propranolol (B1214883) and metoprolol, can antagonize the effects of epinephrine, particularly its bronchodilating and cardiostimulatory actions mediated by beta-2 and beta-1 receptors, respectively nih.govaaaai.orgmedcentral.com. Noncardioselective beta-blockers (blocking both beta-1 and beta-2 receptors) can be particularly problematic. When epinephrine is administered in the presence of noncardioselective beta-blockers, the beta-2 mediated vasodilation is blocked, leaving the alpha-1 mediated vasoconstrictive effects unopposed. This can result in severe hypertension and reflex bradycardia aaaai.orgdrugs.com. Despite this interaction, epinephrine is often still considered the primary treatment for severe allergic reactions even in patients on beta-blockers, although a healthcare professional will closely monitor the patient's blood pressure and heart rate healthline.com.
Alpha-Blockers: Alpha-adrenergic blocking agents, such as prazosin (B1663645) and doxazosin, can reduce the vasoconstrictor effects of epinephrine mediated by alpha-1 receptors nih.govmedcentral.comgoodrx.com. This can diminish epinephrine's ability to raise blood pressure nih.gov. While it may not be necessary to completely avoid alpha-blockers when using epinephrine, it is important to note that they may reduce its effectiveness goodrx.com.
Interactions with Other Sympathomimetic Agents
Concomitant use of this compound with other sympathomimetic agents can lead to additive effects, potentially increasing the risk of cardiovascular adverse events such as hypertension, tachycardia, and arrhythmias nih.govhres.cadrugs.com. These agents exert their effects through similar mechanisms, stimulating adrenergic receptors directly or indirectly. Therefore, combining this compound with other sympathomimetics is generally not recommended due to the potential for increased toxicity hres.ca. If co-administration is necessary, it may be administered alternately after the effects of the preceding sympathomimetic drug have subsided hres.ca.
Advanced Research Directions and Emerging Concepts
Genetic Polymorphisms in Adrenergic Receptors and Enzymes
Genetic variations, known as polymorphisms, in genes encoding adrenergic receptors and enzymes involved in adrenaline synthesis and metabolism can significantly influence individual responses to stress and pharmacological interventions targeting the adrenergic system. Adrenergic receptors (ARs) are primary targets of catecholamines like adrenaline and play a central role in the autonomic nervous system nih.gov. Polymorphisms in AR genes have been frequently associated with conditions such as cardiovascular diseases, bronchial asthma, chronic obstructive pulmonary disease (COPD), and obesity nih.govfrontiersin.org.
Specifically, common polymorphisms in the β1-adrenergic receptor gene (ADRB1), such as Ser49Gly (rs1801252) and Arg389Gly (rs1801253), have been studied for their impact on receptor function and association with cardiovascular control nih.govtandfonline.com. In vitro studies indicate that these variants can alter adenylyl cyclase activity tandfonline.com. For instance, the Arg389 variant of the β1-AR has shown higher basal and agonist-stimulated adenylyl cyclase activity compared to the Gly389 variant tandfonline.com. Research has also explored the association of these polymorphisms with responses to beta-blocker treatment in patients with acute coronary syndrome, suggesting that the Arg389Gly polymorphism may predict bisoprolol (B1195378) response tandfonline.com.
Polymorphisms in the β2-adrenergic receptor gene (ADRB2), such as Arg16Gly (rs1042713) and Gln27Glu (rs1042714), have also been linked to conditions like overweight, hypertension, metabolic syndrome, and asthma exacerbations elsevier.es. Studies have investigated the frequency distribution of these variants in different populations, highlighting interethnic variability frontiersin.org.
Beyond receptors, genetic variations in enzymes involved in catecholamine metabolism, such as phenylethanolamine N-methyltransferase (PNMT), the enzyme that catalyzes the synthesis of epinephrine (B1671497) from norepinephrine (B1679862), are also under investigation physiology.orgresearchgate.net. Studies have identified PNMT polymorphisms that may be associated with individual variations in circulating epinephrine levels, particularly during exercise physiology.orgresearchgate.net. For example, the I1G(280)A SNP in the PNMT gene has been associated with decreased exercise-induced circulating epinephrine levels physiology.orgresearchgate.net.
Research findings on the association between adrenergic receptor polymorphisms and physiological responses or disease risk are often complex and can vary across studies and populations, highlighting the need for further investigation in pharmacogenetics and personalized medicine tandfonline.comnih.govnih.gov.
Data illustrating the allele frequencies of common β-adrenergic receptor polymorphisms in a Southeastern European Caucasian population are presented in the table below. frontiersin.org
| Gene | Polymorphism | Allele Variant | Frequency (%) |
| ADRB1 | Ser49Gly | Ser49 | 90.30 |
| ADRB1 | Ser49Gly | Gly49 | 9.70 |
| ADRB1 | Arg389Gly | Arg389 | 69.49 |
| ADRB1 | Arg389Gly | Gly389 | 30.51 |
| ADRB2 | Gly16Arg | Gly16 | 61.61 |
| ADRB2 | Gly16Arg | Arg16 | 38.39 |
| ADRB2 | Gln27Glu | Gln27 | 65.72 |
| ADRB2 | Gln27Glu | Glu27 | 34.28 |
| ADRB3 | Trp64Arg | Trp64 | 94.52 |
| ADRB3 | Trp64Arg | Arg64 | 5.48 |
Epigenetic Regulation of Adrenaline System Components
Epigenetic mechanisms, including DNA methylation, histone modifications, and non-coding RNAs, can influence gene expression without altering the underlying DNA sequence nih.gov. These mechanisms are increasingly recognized for their role in regulating the components of the adrenaline system and contributing to long-lasting changes in stress response and related pathologies ibe-unesco.orgnih.govmdpi.com.
Research suggests that environmental factors, particularly early-life stress, can induce epigenetic modifications that affect the hypothalamic-pituitary-adrenal (HPA) axis, which is intricately linked to the adrenaline system nih.govibe-unesco.orgnih.govmdpi.com. Studies in animal models and humans have reported associations between stressful experiences and epigenetic alterations in genes involved in glucocorticoid signaling and stress response ibe-unesco.orgnih.govmdpi.com. For example, childhood abuse has been correlated with epigenetic regulation of glucocorticoid receptors in the brain, potentially influencing vulnerability to psychiatric disorders later in life ibe-unesco.orgnih.gov.
Epigenetic modifications can impact the function of genes that directly or indirectly modulate adrenaline synthesis, release, and signaling. While research specifically detailing the epigenetic regulation of adrenaline synthesis enzymes or adrenergic receptors is ongoing, the broader understanding of epigenetics in the context of the stress response and related neurotransmitter systems provides a framework for future investigations. Emerging evidence suggests that glucocorticoid receptor activation by stress hormones can instigate changes in DNA methylation patterns mdpi.com.
Furthermore, epigenetic mechanisms are being explored for their potential role in mediating the long-term effects of early-life experiences on adult health, including autonomic dysfunction and altered catecholamine secretion pnas.org. Studies in animal models have shown that neonatal intermittent hypoxia can lead to persistent autonomic dysfunction in adulthood, potentially mediated by epigenetic modifications involving DNA hypermethylation in tissues like the adrenal medulla pnas.org.
The dynamic nature of epigenetic modifications suggests that they could serve as a form of cellular memory, embedding the impact of past stressful experiences and shaping future responses to stress mdpi.com. This area of research holds promise for understanding the biological basis of stress-related disorders and identifying potential epigenetic targets for therapeutic intervention.
Single-Cell Analysis of Adrenaline Signaling
Traditional bulk RNA sequencing and protein analysis provide valuable insights into gene expression and protein levels within a tissue, but they can mask the heterogeneity that exists among individual cells. Single-cell analysis technologies, such as single-cell RNA sequencing and spatial transcriptomics, are revolutionizing the study of complex tissues like the adrenal gland, providing unprecedented resolution to understand cellular diversity and signaling dynamics within the adrenaline system nih.govnih.govfrontiersin.orgpnas.orgcellsignal.com.
Applying single-cell analysis to the adrenal gland, where adrenaline is primarily synthesized and released from chromaffin cells in the medulla, allows researchers to characterize the distinct cell populations present and investigate how adrenaline synthesis and signaling pathways vary at the single-cell level nih.gov. This approach can reveal subtle differences in gene expression profiles among chromaffin cells or other cell types within the adrenal gland that may influence adrenaline production or response.
Single-cell RNA sequencing of the developing murine adrenal gland, for instance, has helped to identify different cell clusters, including chromaffin cells and their precursors, providing insights into the developmental origins of adrenaline-producing cells pnas.org. Spatial transcriptomics further allows for the mapping of gene expression patterns back to their original location within the tissue, providing spatial context to single-cell findings nih.gov.
Beyond the adrenal gland, single-cell analysis is being used to study adrenaline signaling in target tissues and organs. By analyzing individual cells within the heart, blood vessels, or other tissues that express adrenergic receptors, researchers can gain a deeper understanding of how these cells respond to adrenaline and how signaling pathways are activated or modulated in different cellular contexts frontiersin.org. Emerging technologies that allow for the simultaneous detection of RNA and intracellular proteins, including post-translational modifications, at the single-cell level are further enhancing the ability to study intracellular signaling pathways activated by adrenaline with high resolution cellsignal.com.
This level of detail is crucial for understanding the complex and often context-dependent effects of adrenaline and can help identify specific cell populations or signaling nodes that are dysregulated in disease states.
Adrenaline Research in Emerging Pathologies and Chronic Conditions
While the role of adrenaline in acute stress and the fight-or-flight response is well-established, research is increasingly exploring its involvement in the development and progression of various emerging pathologies and chronic conditions. Chronic stress, which leads to prolonged elevation of stress hormones including adrenaline, has been linked to a wide range of health problems nih.govgetvipcare.comhealth.com.
Cardiovascular diseases are strongly associated with dysregulation of the adrenergic system. Chronic stress and elevated adrenaline levels can contribute to hypertension, increased heart rate, and other adverse cardiovascular effects nih.govnih.gov. Research is investigating the precise mechanisms by which chronic adrenergic activation impacts cardiac function and vascular tone, and how this contributes to conditions like atherosclerosis and stress-induced cardiomyopathies nih.govnovapublishers.com.
The link between stress, inflammation, and chronic illness is another active area of research nih.govgetvipcare.com. Adrenaline can influence immune function, and chronic stress-induced alterations in adrenaline levels may contribute to chronic low-grade inflammation, which is implicated in conditions such as cardiovascular disease, diabetes, and autoimmune disorders nih.govgetvipcare.com.
Emerging research is also exploring the role of adrenaline system dysregulation in neurological and psychiatric disorders. While dopamine (B1211576) has been a primary focus in Parkinson's disease research, the involvement of the noradrenergic system, which is closely related to the adrenaline system, is gaining attention cedars-sinai.org. Dysregulation of the noradrenergic system has been linked to various non-motor symptoms of Parkinson's disease, including fatigue, sleep disturbances, and mood disorders cedars-sinai.org. Research is investigating whether targeting the noradrenergic system could offer new therapeutic avenues for these debilitating symptoms cedars-sinai.org.
Adrenaline's metabolic roles, particularly in glucose regulation, are also being further elucidated, especially in the context of diabetes nih.gov. Adrenaline is a key counter-regulatory hormone during hypoglycemia, and impaired adrenaline secretion contributes to hypoglycemia unawareness in patients with type 1 diabetes nih.gov. Research aims to understand how hypoglycemia activates the release of adrenaline to identify potential therapeutic targets nih.gov.
Furthermore, the long-term consequences of acute adrenaline exposure, such as during cardiac arrest resuscitation, are under investigation. While adrenaline can be life-saving in these situations, concerns exist about potential dose-dependent neurological damage, prompting research into optimizing adrenaline dosing strategies cbc.ca.
This expanding research highlights the multifaceted involvement of the adrenaline system in health and disease, pointing towards potential new therapeutic targets and strategies for a range of conditions beyond its traditional roles.
Q & A
Basic Research Questions
Q. What are the standard analytical methods for quantifying DL-Adrenaline in biological samples, and how can researchers mitigate interference from endogenous substances?
- Methodological Answer : this compound can be quantified using ELISA kits optimized for adrenaline detection, which include protocols for handling interfering substances (e.g., hemolysis, lipemia) and avoiding high-dose hook effects through serial dilution . UV-Vis spectrophotometry (λmax = 225, 282 nm) and HPLC/MS are also employed for purity assessment and pharmacokinetic studies, with validation via internal standards like cotinine to control for matrix effects . For plasma/serum samples, pre-treatment with EDTA and rapid freezing are recommended to stabilize this compound .
Q. How should researchers design cell-based assays to evaluate this compound’s inhibitory effects on kinase activity, particularly in studies targeting transitional states?
- Methodological Answer : The SPHINKS (Selective PHarmacological INtervention in Kinase States) assay is a robust framework. Key steps include:
- Establishing HEK293 cell lines with dual-inducible expression of FLAG-tagged DYRK1A (kinase) and FKBP12-fused TAU (substrate) .
- Using doxycycline to induce kinase expression and Shield-1 to stabilize TAU, enabling time-resolved analysis of phosphorylation during folding intermediates .
- Validating inhibition specificity via parallel assays against conserved kinase family members (e.g., DYRK1B, DYRK2) .
Q. What are the critical considerations for ensuring specificity when using this compound as a β-adrenergic receptor agonist in cAMP/PKA pathway studies?
- Methodological Answer :
- Controls : Include cell-permeable cAMP analogs (e.g., 8Br-cAMP) to distinguish direct PKA activation from receptor-mediated effects .
- Validation : Use β-adrenergic receptor knockout models or antagonists (e.g., propranolol) to confirm on-target activity .
- Off-Target Profiling : Screen against related GPCRs (e.g., α1-adrenergic receptors) using radioligand binding assays (Ki values: α1A = 15 nM, β1 = 3,970 nM) .
Advanced Research Questions
Q. How can combinatorial screening approaches optimize this compound’s synergistic effects with signaling molecules in stem cell differentiation models?
- Methodological Answer : A factorial design screen in serum-free B27N2 medium identified optimal synergy between this compound (β-adrenergic agonist), 8Br-cAMP (1 mM), RA (10 nM), Fgf4 (100 ng/mL), and Chir (5 µM). This combination increased Pdgfrα+ embryoid body (EB) yield to 78% (vs. 21% baseline) while maintaining EB viability .
- Key Data :
| Condition | Pdgfrα+ EB Yield | Viability |
|---|---|---|
| Baseline (Serum/LIF) | 21% | 95% |
| This compound Alone | 206% increase | No change |
| Optimal Combination | 78% | 93% |
- Validation : RA depletion reduced yield by 40%, highlighting its necessity .
Q. What methodological strategies resolve contradictions in this compound’s adrenergic receptor binding data attributed to its racemic nature?
- Methodological Answer : Discrepancies arise because this compound is a racemic mixture (±-epinephrine), whereas endogenous adrenaline is L-isomer-specific. To resolve this:
- Enantiomer Separation : Use chiral chromatography (e.g., Chiralpak AD-H column) to isolate D- and L-forms .
- Activity Comparison : L-epinephrine shows 100-fold higher β2-adrenergic receptor affinity (Ki = 735 nM) than the D-form .
- Reporting Standards : Explicitly state enantiomeric ratios in experimental batches to ensure reproducibility .
Q. In high-throughput kinase inhibitor screens, how do researchers differentiate this compound’s target specificity against conserved kinase family members?
- Methodological Answer : Intermediate-selective assays like SPHINKS exploit transitional folding states of kinases to enhance selectivity. For this compound:
- Assay Design : Co-express DYRK1A with conformation-sensitive substrates (e.g., TAU-P) in HEK293 cells, monitoring phosphorylation via FRET .
- Selectivity Validation : Test against DYRK1B and CLK1/2 using ATP-competitive inhibitors (e.g., harmine) as benchmarks .
- Data Interpretation : A >50% inhibition difference between DYRK1A and homologs confirms specificity .
Data Contradiction Analysis
- Case Study : Conflicting reports on this compound’s efficacy in cAMP pathway activation may stem from:
- Cell Type Variability : Primary cardiomyocytes (high β1 expression) vs. HEK293 (β2-dominated) .
- Racemic vs. Enantiopure Use : L-epinephrine dominates β-adrenergic signaling, while D-form may antagonize .
- Resolution : Standardize cell models and enantiomer ratios, and validate via siRNA-mediated receptor knockdown .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
